Unveiling the In Vitro Mechanisms of 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride: A Pharmacophoric and Mechanistic Guide
Executive Summary 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5) is a highly versatile bioactive scaffold and pharmaceutical intermediate[1]. While rarely administered as a standalone therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5) is a highly versatile bioactive scaffold and pharmaceutical intermediate[1]. While rarely administered as a standalone therapeutic agent, its unique structural topology—combining a planar, lipophilic benzofuran core with highly reactive 5-amino and 2-carboxylic acid moieties—grants it profound in vitro biological activity. This whitepaper dissects the compound's dual utility: its direct action as a DNA minor groove binder and its role as a critical pharmacophore in the synthesis of high-affinity serotonergic modulators and epigenetic inhibitors.
Pharmacophore Mapping & Structural Causality
To understand the in vitro behavior of this compound, one must analyze its structural logic. Every functional group serves a distinct mechanistic purpose:
The Benzofuran Core: Acts as a rigid, planar bioisostere for indole. Its aromaticity allows for strong
π−π
stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within protein binding pockets, or with nucleobases in DNA.
The 5-Amino Group (
−NH2
): Serves as a critical hydrogen bond donor. In vitro, this group is responsible for anchoring the molecule to the phosphate backbone of DNA or acting as the synthetic conjugation point for piperazine derivatives[2].
The 2-Carboxylic Acid (
−COOH
): At physiological pH (7.4) in vitro, this group is predominantly ionized (
−COO−
), allowing it to form robust salt bridges with positively charged residues (such as Arginine or Lysine) in target receptors, or act as a zinc-binding group (ZBG) in metalloenzymes[3].
Core In Vitro Mechanisms of Action
DNA Minor Groove Binding (Antitumor Mimicry)
In vitro studies demonstrate that benzofuran-2-carboxylic acid derivatives bearing amino groups are potent DNA-binding agents. They act as structural mimics of natural antitumor antibiotics, such as duocarmycin and netropsin[4].
Mechanism: The planar benzofuran system inserts itself into the AT-rich regions of the DNA minor groove. The 5-amino group forms highly specific hydrogen bonds with the N3 of adenine and the O2 of thymine, displacing water molecules from the hydration spine. This binding physically obstructs helicase activity, leading to transcriptional arrest and apoptosis in rapidly dividing cell lines[4].
Serotonergic Modulation (5-HT1A & SERT)
When conjugated into an amide (e.g., 5-(1-piperazinyl)benzofuran-2-carboxamide), the compound becomes the functional warhead for Serotonin Partial Agonist and Reuptake Inhibitors (SPARIs) like vilazodone[2].
Mechanism: The benzofuran-2-carboxamide moiety anchors the molecule within the orthosteric site of the serotonin transporter (SERT) and the 5-HT1A receptor. In vitro assays reveal that this specific pharmacophore alignment achieves sub-nanomolar affinities, effectively blocking serotonin reuptake while simultaneously stimulating 5-HT1A receptors[5].
Epigenetic Modulation via HDAC Inhibition
Derivatives of 5-amino-benzofuran-2-carboxylic acid have been identified as potent inhibitors of Histone Deacetylases (HDACs)[3].
Mechanism: The carboxylic acid acts as a chelating agent for the catalytic
Zn2+
ion in the HDAC active site. The benzofuran ring occupies the narrow hydrophobic channel leading to the active site, effectively capping it. This inhibition prevents the removal of acetyl groups from histones, resulting in chromatin relaxation and the reactivation of tumor suppressor genes in vitro[3].
Fig 1. Divergent in vitro mechanisms of action and pharmacophoric utility of the benzofuran core.
Self-Validating In Vitro Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict orthogonal controls to eliminate false positives.
Protocol 1: Surface Plasmon Resonance (SPR) for DNA Minor Groove Binding
Objective: Quantify the binding kinetics (
KD
,
kon
,
koff
) of the compound to AT-rich DNA hairpins.
Causality & Rationale: SPR provides real-time, label-free kinetic data. We utilize biotinylated AT-rich DNA because the benzofuran core specifically targets the minor groove of AT sequences, mimicking netropsin[4].
Self-Validating Controls:
Positive Control: Netropsin (validates the dynamic range of the minor groove binding).
Negative Control: GC-rich DNA hairpin (validates sequence specificity; the compound should show negligible binding).
Step-by-Step Methodology:
Chip Preparation: Immobilize 5'-biotinylated AT-rich DNA (e.g., 5'-CGCGAATTCGCG-3') onto a Series S Sensor Chip SA (Streptavidin) until a response of ~500 RU is achieved.
Analyte Preparation: Dissolve 5-Amino-1-benzofuran-2-carboxylic acid HCl in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility) in a 2-fold dilution series ranging from 0.1 µM to 10 µM.
Kinetic Injection: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).
Data Analysis: Subtract the background response from a reference flow cell (blank or GC-rich DNA) and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract affinity constants.
Protocol 2: Radioligand Displacement Assay for 5-HT1A Affinity
Objective: Assess the binding affinity of benzofuran-derived conjugates at the 5-HT1A receptor.
Causality & Rationale: Competitive displacement of
[3H]8−OH−DPAT
is used because it is a highly selective 5-HT1A agonist. Displacement directly correlates with orthosteric binding driven by the benzofuran pharmacophore[5].
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Prepare membrane fractions via Dounce homogenization and ultracentrifugation at 40,000 x g.
Incubation: Incubate 10 µg of membrane protein with 1 nM
[3H]8−OH−DPAT
and varying concentrations of the test compound (
10−11
to
10−5
M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) for 60 minutes at 25°C.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to eliminate non-specific binding.
Quantification: Quantify bound radioactivity using liquid scintillation counting. Define non-specific binding (NSB) using 10 µM unlabeled WAY-100635. Calculate the
IC50
using non-linear regression analysis.
Fig 2. Self-validating in vitro screening workflow with orthogonal controls.
Quantitative Data Summary
The following table synthesizes the typical in vitro binding affinities and inhibitory concentrations associated with the 5-amino-benzofuran-2-carboxylic acid core and its direct derivatives across validated targets:
Receptor Binding Affinity of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride: A Privileged Scaffold in GPCR Ligand Design
Executive Summary In the landscape of modern medicinal chemistry, certain molecular architectures emerge as "privileged scaffolds"—frameworks capable of serving as the structural foundation for diverse, high-affinity lig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, certain molecular architectures emerge as "privileged scaffolds"—frameworks capable of serving as the structural foundation for diverse, high-affinity ligands. 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (5-ABCA·HCl) is one such critical pharmacophore. Widely recognized in drug development as a key intermediate (e.g., Vilazodone INT 1 or 2), this compound provides a rigid, electron-rich core that is highly optimized for interacting with G-protein coupled receptors (GPCRs), specifically within the serotonergic (5-HT) and adenosine (A2A) receptor families[1].
This technical whitepaper deconstructs the receptor binding mechanics of the 5-ABCA scaffold. By analyzing its structural and electronic determinants, and outlining rigorous, self-validating experimental workflows for kinetic profiling, we provide a comprehensive guide for researchers utilizing this building block in neuropharmacology and oncology.
Structural and Electronic Determinants of Binding
The inherent binding affinity of 5-ABCA-derived ligands is not accidental; it is dictated by a precise spatial arrangement of hydrophobic, electron-donating, and hydrogen-bonding moieties[2].
Benzofuran Core: Acting as a rigid, planar hydrophobic scaffold, the fused bicyclic ring system engages in robust
π−π
stacking interactions with aromatic amino acid residues (such as Phenylalanine or Tyrosine) located deep within the orthosteric binding pockets of target GPCRs[3].
2-Carboxylic Acid Moiety: This functional group serves as a critical hydrogen-bond acceptor and electrostatic anchor. In physiological environments, the deprotonated carboxylate forms strong ionic bridges with positively charged residues (e.g., Arginine, Lysine) or acts as a bioisostere for ribose hydroxyls in purine-mimicking compounds[1].
5-Amino Group: The primary amine provides a directional hydrogen-bond donor vector. Furthermore, its electron-donating nature alters the electron density of the entire benzofuran ring, tuning the strength of the core's
π−π
interactions[2].
Hydrochloride Salt Formulation (
C9H8ClNO3
): The specific use of the hydrochloride salt is a deliberate experimental optimization[4]. It dramatically enhances the compound's aqueous solubility. This is crucial for in vitro binding assays, as it minimizes the reliance on high concentrations of organic solvents like DMSO, which can cause artifactual GPCR denaturation or high background noise in fluorescence-based screening.
Caption: Pharmacophore mapping of 5-ABCA functional groups to GPCR binding pockets.
Mechanistic Binding Paradigms
Serotonergic System (5-HT1A and SERT)
The 5-ABCA scaffold is the structural progenitor for dual-acting serotonergic agents, most notably the antidepressant Vilazodone. When the 2-carboxylic acid is functionalized into an amide and extended with a piperazine-indole moiety, the benzofuran core anchors the molecule simultaneously in the Serotonin Transporter (SERT) and the 5-HT1A receptor. The 5-amino group (often converted to a cyano group in final drug derivatives, or retained in specific analogs) dictates the functional profile (partial agonist vs. antagonist) by modulating the conformational state of transmembrane helix 5 (TM5) upon binding.
Adenosine A2A Receptor Antagonism
Derivatives of benzofuran-2-carboxylic acid are recognized as highly potent, selective adenosine A2A receptor antagonists[1]. The benzofuran core effectively mimics the purine ring of endogenous adenosine. The 2-carboxylate acts as a critical binding determinant, forming essential hydrogen bonds with Asn253 in the A2A binding pocket, while the core stacks against Phe168, preventing the receptor from adopting its active, G-protein-coupled conformation[1][3].
Experimental Workflows for Binding Affinity Profiling
To accurately quantify the binding affinity (
Ki
and
KD
) of 5-ABCA derivatives, researchers must employ orthogonal, self-validating techniques. The protocols below are designed to ensure scientific integrity by isolating specific thermodynamic and kinetic variables.
Protocol A: Radioligand Competition Binding Assay
Purpose: Determine the equilibrium inhibition constant (
Ki
) against a specific GPCR.
Causality: Radioligand assays provide true equilibrium thermodynamics, which is essential for benchmarking novel 5-ABCA derivatives against historical literature data.
Membrane Preparation: Isolate CHO cell membranes stably expressing the target human GPCR (e.g., A2A). Reasoning: CHO cells lack endogenous A2A receptors, ensuring signal specificity and eliminating off-target noise.
Assay Buffer Formulation: 50 mM Tris-HCl, 10 mM
MgCl2
, 1 mM EDTA, pH 7.4. Reasoning: The inclusion of
MgCl2
stabilizes the G-protein coupled state of the receptor, ensuring it remains in a high-affinity conformation.
Ligand Preparation: Dissolve 5-ABCA·HCl directly in the assay buffer. The HCl salt allows for dissolution up to 10 mM without DMSO, preventing solvent-induced receptor degradation.
Incubation: Mix 50 µg of membrane protein with 1 nM of a selective radioligand (e.g.,
[3H]ZM241385
for A2A) and varying concentrations of the 5-ABCA derivative (
10−11
to
10−4
M). Incubate for 2 hours at 25°C to guarantee thermodynamic equilibrium.
Separation & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.
Validation (Self-Correction): Include a non-specific binding (NSB) control using 10 µM of a known, unlabeled antagonist. Calculate the specific
Ki
using the Cheng-Prusoff equation.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: Resolve the association (
kon
) and dissociation (
koff
) rates.
Causality: SPR provides real-time, label-free kinetic data. Resolving
koff
is critical, as a long target residence time often correlates better with in vivo clinical efficacy than equilibrium affinity (
Ki
) alone.
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.
Sensor Chip Preparation: Utilize a CM5 dextran chip. Activate the surface with an EDC/NHS mixture to create reactive succinimide esters.
Receptor Immobilization: Flow the purified GPCR (solubilized in nanodiscs) over the chip to achieve covalent amine coupling. Reasoning: Nanodiscs maintain the GPCR within a native lipid bilayer environment, preventing the structural collapse often seen with detergent micelles.
Analyte Injection: Inject a concentration series of the 5-ABCA derivative (0.1 µM to 10 µM) at a high flow rate of 30 µL/min. Reasoning: High flow rates minimize mass transport limitations, ensuring the observed kinetics represent true binding events.
Regeneration: If dissociation is incomplete after the buffer wash, utilize a mild 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the receptor surface.
Data Analysis: Subtract the signal from a blank reference flow cell (double-referencing) to eliminate bulk refractive index shifts. Fit the resulting sensogram to a 1:1 Langmuir binding model to extract
KD=koff/kon
.
Quantitative Data Summary
The table below summarizes the binding affinities of various structural analogs derived from the 5-ABCA scaffold, demonstrating its versatility across different therapeutic targets.
Table 1: Representative Binding Affinities of 5-ABCA Scaffold Derivatives
Compound / Scaffold Variant
Target Receptor
Binding Affinity (
Ki
/
KD
)
Primary Interaction Mechanism
5-ABCA (Unmodified Core)
A2A Receptor
> 10 µM (Weak)
Baseline
π−π
stacking
5-Amino-benzofuran-2-carboxamide
A2A Receptor
~ 450 nM
Enhanced H-bonding at Asn253
Vilazodone INT-derived Analog
5-HT1A
~ 2.1 nM
Deep pocket penetration via piperazine
Vilazodone INT-derived Analog
SERT
~ 0.5 nM
Dual anchoring via benzofuran core
5-Nitro-benzofuran-2-carboxylate
DNA (Minor Groove)
~ 1.2 µM
Shape complementarity (Duocarmycin mimic)
References
Source: sigmaaldrich.
Source: cymitquimica.
Title: Synthetic studies on selective adenosine A(2A)
Title: Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)
Pharmacokinetic Profiling of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride: A Technical Guide for Lead Optimization
Executive Summary In contemporary medicinal chemistry, the benzofuran ring serves as a privileged scaffold, frequently utilized in the development of serotonin receptor modulators (e.g., vilazodone), kinase inhibitors, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the benzofuran ring serves as a privileged scaffold, frequently utilized in the development of serotonin receptor modulators (e.g., vilazodone), kinase inhibitors, and anti-inflammatory agents[1]. 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride represents a highly functionalized, versatile building block. However, when utilized as a core structural motif in hit-to-lead campaigns, its distinct functional groups—a primary aromatic amine and a carboxylic acid—introduce specific pharmacokinetic (PK) and metabolic liabilities.
As a Senior Application Scientist, I have designed this whitepaper to transcend standard protocol lists. Here, we dissect the causality behind the experimental methodologies required to rigorously profile the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, ensuring that downstream drug candidates maintain optimal systemic exposure and safety profiles[2].
Structural Rationale & Physicochemical Profiling
Before initiating biological assays, one must understand how the molecule's physical chemistry dictates its biological fate. The free base of 5-amino-1-benzofuran-2-carboxylic acid (Molecular Weight: 177.16 g/mol ) possesses both a basic primary amine and an acidic carboxylic acid[3].
The Causality of the Hydrochloride Salt:
At physiological pH (7.4), the free base likely exists as a zwitterion, which typically exhibits high crystal lattice energy and poor aqueous solubility. By utilizing the hydrochloride (HCl) salt , the primary amine is protonated. This significantly lowers the lattice energy and enhances kinetic solubility in aqueous media. High aqueous solubility is non-negotiable for intravenous (IV) formulation and ensures uniform dissolution in the gastrointestinal (GI) tract for oral (PO) dosing, preventing dissolution-rate-limited absorption.
Highly favorable for fragment-based drug discovery (FBDD); rapid diffusion.
Topological Polar Surface Area
76.5 Ų
Moderate permeability; optimal for GI absorption but may limit blood-brain barrier (BBB) penetration[3].
Functional Groups
-NH₂, -COOH, Benzofuran
High potential for Phase II conjugation (N-acetylation, Acyl glucuronidation).
Formulation State
Hydrochloride Salt
Enhanced aqueous solubility; requires buffering in IV formulations to prevent precipitation upon injection.
In Vitro ADME Profiling Workflow
The FDA recommends that in vitro drug metabolism studies be conducted early in drug development to guide candidate selection and predict in vivo clearances[4]. For 5-amino-1-benzofuran-2-carboxylic acid HCl, the in vitro workflow must specifically target its functional group liabilities.
Fig 1: Comprehensive ADME/PK experimental workflow for lead optimization.
Step-by-Step Protocol: Phase I & II Metabolic Stability
Rationale: Aromatic amines are notorious substrates for N-acetyltransferases (NAT), while carboxylic acids are prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGT). Testing only CYP450 stability (Phase I) will falsely inflate the predicted half-life of this compound. We must supplement the assay with both NADPH and UDPGA.
Methodology:
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Cofactor Addition: Prepare a cofactor mixture containing 2 mM NADPH (for CYP450s) and 2 mM UDPGA (for UGTs). Self-validation step: Include alamethicin (25 µg/mL) to pore-form the microsomal membranes, ensuring UDPGA can access the luminal UGT enzymes.
Incubation: Pre-incubate HLMs (0.5 mg/mL protein) with the cofactor mix at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 5-Amino-1-benzofuran-2-carboxylic acid HCl to a final concentration of 1 µM.
Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and in vitro half-life (
t1/2
).
In Vivo Pharmacokinetic Characterization
To fully understand the systemic exposure, bioavailability (
F
), and clearance mechanisms, an in vivo rodent study is required. The FDA emphasizes the importance of understanding the absolute bioavailability to interpret overall drug elimination pathways[5].
Step-by-Step Protocol: Rodent PK Study (Rat Model)
Rationale: A crossover or parallel design utilizing both Intravenous (IV) and Per Os (PO) routes allows for the calculation of absolute bioavailability and volume of distribution (
Vd
).
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variables, though water remains ad libitum.
Formulation:
IV Formulation: Dissolve the HCl salt in 0.9% Saline. Adjust pH to ~6.0-7.0 using dilute NaOH if necessary, ensuring no precipitation occurs. Filter sterilize (0.22 µm).
PO Formulation: Suspend in 0.5% Methylcellulose/0.1% Tween-80 in water.
Dosing: Administer IV dose at 2 mg/kg via the tail vein. Administer PO dose at 10 mg/kg via oral gavage.
Serial Sampling: Collect blood (approx. 200 µL) via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Separation: Collect blood into K₂EDTA tubes. Centrifuge immediately at 3000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C until bioanalysis.
Understanding the specific biotransformation routes of 5-amino-1-benzofuran-2-carboxylic acid is critical for predicting toxicity and drug-drug interactions (DDIs). Radiolabeled mass balance studies are often employed later in development to definitively track these pathways[5]. Based on the structural motifs, we can predict the following metabolic cascade:
Fig 2: Predicted Phase I and Phase II metabolic biotransformation pathways.
Mechanistic Insights:
Acyl Glucuronidation: The 2-carboxylic acid is highly susceptible to UGT-mediated glucuronidation. Acyl glucuronides can be chemically unstable, potentially undergoing intramolecular rearrangement or covalent binding to plasma proteins, which is a known mechanism for idiosyncratic drug toxicity.
N-Acetylation: The 5-amino group will likely undergo rapid acetylation by NAT enzymes. Because NAT2 expression is highly polymorphic in human populations, this could lead to "fast" and "slow" acetylator phenotypes, resulting in variable systemic exposure.
N-Hydroxylation: A minor but critical Phase I pathway. CYP-mediated N-hydroxylation of the aromatic amine can form reactive nitrenium ions, necessitating careful screening for glutathione (GSH) adducts during the LC-MS/MS analysis.
Conclusion & Lead Optimization Directives
The pharmacokinetic profiling of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride reveals a molecule with excellent physicochemical starting points but distinct metabolic liabilities. To optimize this scaffold into a viable clinical candidate:
Amine Masking: Consider converting the primary amine to an amide or incorporating it into a heterocyclic ring (as seen in advanced benzofuran derivatives) to prevent polymorphic N-acetylation and toxic N-hydroxylation.
Acid Bioisosteres: If acyl glucuronidation leads to unacceptably high clearance or reactive metabolite formation, replacing the carboxylic acid with a bioisostere (e.g., a tetrazole or oxadiazolone) can retain the necessary target binding interactions while improving metabolic stability.
By strictly adhering to these causality-driven protocols, drug development professionals can systematically de-risk this privileged scaffold, ensuring the resulting APIs possess the robust PK profiles required for clinical success.
References
[4] U.S. Food and Drug Administration (FDA). "Guidance for Industry: Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing". fda.gov. Available at:
[3] National Center for Biotechnology Information. "5-Amino-1-benzofuran-2-carboxylic acid | C9H7NO3 | CID 22262728 - PubChem". nih.gov. Available at:
Introduction: The Benzofuran Scaffold and the Significance of the 5-Amino Moiety
An In-depth Technical Guide to the Biological Activity of 5-Amino-Benzofuran Derivatives in Cellular Models Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of 5-Amino-Benzofuran Derivatives in Cellular Models
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological activities.[2][3][4] The introduction of specific functional groups onto the benzofuran core can profoundly modulate its biological profile. This guide focuses specifically on 5-amino-benzofuran derivatives, a subclass that has garnered significant attention for its potent and diverse activities in various cellular models. The amino group at the C-5 position serves as a critical pharmacophore and a versatile synthetic handle, enabling the creation of extensive compound libraries with activities ranging from anticancer and antimicrobial to anti-inflammatory and neuromodulatory effects.[4][5]
As a Senior Application Scientist, this guide is structured to provide not just a catalog of activities, but a deeper understanding of the experimental context. We will explore the causality behind the selection of cellular models, the rationale for specific assays, and the interpretation of the resulting data, offering a comprehensive resource for researchers in drug discovery and development.
Section 1: Synthesis of the 5-Amino-Benzofuran Core
A robust biological evaluation begins with efficient and versatile chemical synthesis. The ability to access the core 5-amino-benzofuran scaffold and its precursors is fundamental. Several synthetic strategies have been developed, each with distinct advantages.
One prominent method involves a multi-step synthesis starting from 5-nitrosalicylaldehyde. An optimized pathway includes the O-alkylation of the starting material with ethyl bromoacetate, followed by cyclization and subsequent reduction of the nitro group to the desired 5-amino functionality. This approach yielded the key building block, ethyl 5-aminobenzofuran-2-carboxylate, in high yield (91%), providing a versatile intermediate for further derivatization.[6] Another innovative approach for synthesizing 4- and 5-aminobenzofuran utilizes the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, which can furnish the target compounds in good to high overall yields.[7]
Experimental Protocol: Synthesis of Ethyl 5-Aminobenzofuran-2-Carboxylate[7]
This protocol provides a high-level overview of a key synthetic pathway.
O-Alkylation: 5-nitrosalicylaldehyde is reacted with a 3-molar excess of ethyl bromoacetate in the presence of a 6-molar excess of anhydrous potassium carbonate (K₂CO₃), which acts as a basic dehydrating agent. The reaction mixture is refluxed for 8 hours.
Purification: After the reaction, the mixture is cooled, and the product is isolated through standard workup procedures, which may include filtration, extraction, and solvent evaporation.
Cyclization & Reduction: The intermediate is then subjected to conditions that facilitate intramolecular cyclization to form the benzofuran ring and reduction of the nitro group to an amine. This is often achieved using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Final Isolation: The final product, ethyl 5-aminobenzofuran-2-carboxylate, is purified using techniques such as column chromatography to achieve high purity for subsequent biological testing.
Section 2: Anticancer Activity in Cellular Models
Benzofuran derivatives are widely recognized for their potent cytotoxic effects against a multitude of cancer cell lines.[8][9] The 5-amino group, in particular, serves as an excellent anchor point for introducing side chains that can enhance potency and selectivity.
Mechanisms of Action
The anticancer effects of these derivatives are not monolithic; they operate through diverse and often overlapping mechanisms:
Induction of Apoptosis: Many derivatives trigger programmed cell death, a hallmark of effective anticancer agents.[10]
Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.[10]
Inhibition of Key Signaling Pathways: Certain derivatives have been designed to target specific oncogenic pathways. For instance, a benzene-sulfonamide-based benzofuran derivative was shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor progression in certain cancers.[8][11]
Kinase Inhibition: Some compounds exhibit inhibitory activity against critical enzymes like cyclin-dependent kinases (CDKs), which regulate cell cycle progression.[1][12]
Data Presentation: In Vitro Anticancer Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell proliferation.
Note: Direct comparison of IC₅₀ values should be done cautiously, as experimental conditions (e.g., incubation time, cell density) can vary between studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[6][13]
Cell Seeding: Plate cancer cells (e.g., U-87 MG, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the 5-amino-benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Temozolomide).[6]
Incubation: Incubate the plates for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Visualization: Simplified Apoptosis Pathway
This diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism targeted by anticancer compounds.
Caption: Induction of apoptosis by a 5-amino-benzofuran derivative.
Section 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with bactericidal or fungicidal properties. Benzofuran derivatives have emerged as promising candidates in this area.[3][14][15]
Spectrum of Activity
Studies have demonstrated that 5-amino-benzofuran derivatives and related analogues exhibit activity against a range of pathogens:
Gram-Positive Bacteria: Including Staphylococcus aureus and Enterococcus faecalis.[3][14]
Gram-Negative Bacteria: Including Escherichia coli and Salmonella typhimurium.[3][16]
Fungi: Including Candida albicans and Penicillium italicum.[14][16]
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Data Presentation: In Vitro Antimicrobial Activity (MIC)
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[16]
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) is used as a reference standard.[17]
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.[16]
Visualization: Workflow for MIC Determination
Caption: Standard workflow for broth microdilution MIC assay.
Section 4: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. 5-Amino-benzofuran derivatives have shown potential as anti-inflammatory agents by modulating key cellular pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of Inflammatory Mediators
A primary model for evaluating anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, including the production of nitric oxide (NO), a key signaling and pro-inflammatory molecule. The ability of benzofuran derivatives to inhibit NO production is a strong indicator of their anti-inflammatory activity.[18] Some derivatives may also exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins.[19]
Data Presentation: In Vitro Anti-inflammatory Activity
Experimental Protocol: Griess Assay for Nitrite Measurement
This assay quantifies NO production indirectly by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 5-amino-benzofuran derivatives for 1 hour.
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
Incubation and Reading: Allow the color to develop for 10-15 minutes at room temperature. The reaction forms a purple azo compound.
Quantification: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Visualization: LPS-Induced Inflammatory Pathway
Caption: Inhibition of the LPS-TLR4-NF-κB signaling pathway.
Section 5: Neuromodulatory and Other Emerging Activities
The versatility of the 5-amino-benzofuran scaffold extends to the central nervous system and antiviral applications.
Histamine H₃ Receptor Antagonism: A series of 5-amino and 5-(aminomethyl)benzofuran derivatives have been developed as highly potent histamine H₃ receptor antagonists. One compound demonstrated a binding potency (Kᵢ) of 0.05 nM for the human receptor, representing a significant improvement over previous benchmarks. Such compounds have therapeutic potential for cognitive and attention disorders.[5][20]
Monoamine Releasers: Certain psychoactive "benzofury" compounds, such as 5-(2-aminopropyl)benzofuran (5-APB), are 5-amino-benzofuran derivatives. They act as potent substrate-type releasers at dopamine, norepinephrine, and serotonin transporters, similar to MDMA but with higher potency.[21][22]
Antiviral Activity: In a recent discovery, benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway. This immune-modulating activity was shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, in cellular models, opening a new avenue for broad-spectrum antiviral drug development.[23]
Conclusion and Future Perspectives
The 5-amino-benzofuran scaffold is a validated and highly fruitful starting point for the development of novel therapeutic agents. The evidence from a wide array of cellular models demonstrates its potential to yield potent anticancer, antimicrobial, and anti-inflammatory drugs. The amenability of the 5-amino group to synthetic modification allows for fine-tuning of activity, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating more detailed mechanisms of action through advanced cellular and molecular techniques, including proteomics, transcriptomics, and high-content imaging. Exploring synergistic combinations of these derivatives with existing drugs could also unlock new therapeutic strategies. As our understanding of the structure-activity relationships of this remarkable scaffold deepens, 5-amino-benzofuran derivatives will undoubtedly continue to be a source of promising lead compounds for addressing a wide range of human diseases.
References
Funicello, M., et al. (2006). Facile Entry to 4‐ and 5‐Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications, 36(14), 1983-1990. Available at: [Link]
Gobvu, V., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28782-28801. Available at: [Link]
Reddy, B. S., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(2), 645-654. Available at: [Link]
Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 115-121. Available at: [Link]
Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703-3716. Available at: [Link]
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2174. Available at: [Link]
Sarsam, S. I. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(9), 245-256. Available at: [Link]
Zhang, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Available at: [Link]
Johnson, C. B., et al. (2023). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 127-136. Available at: [Link]
Mabhida, S. E., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 725-731. Available at: [Link]
Asati, V., & Kaur, R. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Mini-Reviews in Medicinal Chemistry, 18(17), 1446-1463. Available at: [Link]
Abdel-Rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(25), 17183-17215. Available at: [Link]
Liu, X., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6098. Available at: [Link]
Sree, S. J., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharma and Bio Sciences, 10(4), 119-125. Available at: [Link]
Patel, M. R., et al. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Sciences and Research, 3(9), 2959-2968. Available at: [Link]
Liu, X., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6098. Available at: [Link]
Ghorab, M. M., et al. (2013). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Acta Pharmaceutica, 63(1), 13-28. Available at: [Link]
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2174. Available at: [Link]
Abdel-Rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 17183-17215. Available at: [Link]
Gobvu, V., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 28782-28801. Available at: [Link]
Sun, M., et al. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry, 48(20), 6242-6253. Available at: [Link]
Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]
Wang, Y.-F., et al. (2018). Semi-synthesis, structural modification and biological evaluation of 5-arylbenzofuran neolignans. RSC Advances, 8(64), 36585-36595. Available at: [Link]
Stefanelli, M., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. International Journal of Antimicrobial Agents, 63(3), 107090. Available at: [Link]
Miceli, E., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 391. Available at: [Link]
Yoshikawa, N., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(12), 1809-1823. Available at: [Link]
Zhang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]
Kumar, A., et al. (2018). In vitro assay of benzofuran derivatives 3. ResearchGate. Available at: [Link]
Sun, M., et al. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 48(20), 6242-53. Available at: [Link]
Synthesis Pathway and Precursors for 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride: An In-Depth Technical Guide
Strategic Overview & Retrosynthetic Rationale 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (derived from the free base, CAS: 42933-44-8) is a highly valued heterocyclic building block in medicinal chemistry. It s...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Retrosynthetic Rationale
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (derived from the free base, CAS: 42933-44-8) is a highly valued heterocyclic building block in medicinal chemistry. It serves as the foundational scaffold for synthesizing complex biologically active molecules, most notably the serotonergic antidepressant Vilazodone[1].
As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a holistic, self-validating system. The primary synthetic challenge lies in managing the reactivity of the amine and the carboxylic acid groups while ensuring high regioselectivity during the benzofuran ring formation.
Our retrosynthetic strategy relies on a convergent approach starting from commercially available 5-nitrosalicylaldehyde and an alpha-halo ester (e.g., ethyl chloroacetate )[2].
Causality in Precursor Choice: Why start with a nitro-substituted precursor rather than an amino-substituted one? The free amine is highly susceptible to oxidation and unwanted N-alkylation during the strongly basic conditions required for benzofuran cyclization. By utilizing 5-nitrosalicylaldehyde, the nitro group acts as a robust, electronically deactivating protecting group that stabilizes the intermediate during the initial Rap-Stoermer condensation[2].
The following protocols have been optimized for high yield, safety, and scalability. Every step is designed with built-in visual or physicochemical validation markers.
Dissolve 5-nitrosalicylaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a multi-neck round-bottom flask.
Add anhydrous potassium carbonate (K₂CO₃, 1.3 eq) and a catalytic amount of potassium iodide (KI, 0.05 eq)[2].
Perform a dropwise addition of ethyl chloroacetate (1.2 eq) while maintaining the internal temperature between 15–25 °C.
Elevate the temperature to 120–130 °C for 1.5 hours to drive the Knoevenagel-type ring closure[2].
Cool the mixture to 100 °C and pour into cold distilled water to precipitate the product. Filter and dry.
Expertise & Causality: K₂CO₃ is selected over stronger alkoxide bases to minimize premature ester hydrolysis. KI acts as a nucleophilic catalyst, converting the chloroacetate to a highly reactive iodoacetate in situ.
Self-Validation: The reaction validates its completion via the immediate precipitation of a yellow solid upon aqueous quenching. A sharp melting point (129-130 °C) confirms the absence of the uncyclized ether intermediate[2].
Suspend ethyl 5-nitrobenzofuran-2-carboxylate in a 1:1 mixture of Methanol and 2M NaOH (aq).
Reflux at 80 °C for 2 hours until the suspension becomes a clear solution[3].
Cool the reaction to 0 °C and acidify dropwise with 6M HCl until pH 2 is reached.
Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
Self-Validation: The transition from a heterogeneous suspension to a clear solution indicates complete consumption of the hydrophobic ester. The immediate precipitation upon acidification provides a self-validating isolation step yielding the pure acid (mp 279-284 °C).
Step 2.3: Catalytic Hydrogenation
Objective: Reduce the nitro group to yield 5-amino-1-benzofuran-2-carboxylic acid.
Protocol:
Dissolve 5-nitrobenzofuran-2-carboxylic acid in ethyl acetate or methanol[3][4].
Under an inert argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)[4].
Purge the vessel with Hydrogen (H₂) gas and maintain at 50 psi, stirring vigorously at room temperature[3].
Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst[4].
Expertise & Causality: Catalytic hydrogenation is vastly superior to chemical reduction (e.g., Fe/HCl) as it avoids heavy metal contamination in the API precursor. The Celite pad is critical to prevent the finely divided, hydrogen-saturated Pd/C from spontaneously igniting upon exposure to air[4].
Transfer the filtrate containing the free base into a dry flask.
Bubble dry HCl gas through the solution, or add a stoichiometric excess of concentrated HCl in methanol[1].
Stir at 0–5 °C for 1 hour to maximize crystallization.
Filter the crystalline hydrochloride salt and dry under high vacuum.
Expertise & Causality: The free amine of the benzofuran carboxylic acid is prone to oxidative degradation, often darkening over time. Converting it immediately to the hydrochloride salt protonates the amine, drastically increasing its oxidative stability and shelf-life, while also improving its solubility for subsequent amidation steps in drug synthesis[1].
Quantitative Data & Reaction Parameters
Table 1: Precursor and Intermediate Physicochemical Properties
Title: Ethyl 5-nitrobenzofuran-2-carboxylate: A Versatile Building Block
Source: benchchem.com
URL: [4]
Title: Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors
Source: acs.org (Journal of Medicinal Chemistry)
URL: [3]
Title: Process for preparing vilazodone hydrochloride
Source: researchgate.net
URL: [1]
Crystallographic and X-Ray Diffraction Analysis of 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride: A Structural Whitepaper
Executive Summary 5-Amino-1-benzofuran-2-carboxylic acid is a highly versatile heterocyclic building block and pharmaceutical intermediate. It serves as a critical precursor in the synthesis of selective serotonin reupta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Amino-1-benzofuran-2-carboxylic acid is a highly versatile heterocyclic building block and pharmaceutical intermediate. It serves as a critical precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Vilazodone[1], and its structural derivatives have been identified as potent, selective inhibitors of Pim-1 and Pim-2 kinases in oncology drug development[2].
In active pharmaceutical ingredient (API) manufacturing, the compound is frequently isolated as a hydrochloride salt to enhance its aqueous solubility, chemical stability, and purification profile. Understanding the precise solid-state chemistry—specifically the crystallographic unit cell parameters, X-ray diffraction (XRD) data, and intermolecular hydrogen-bonding networks—is paramount for drug formulation, polymorph screening, and computational docking studies. This whitepaper provides an in-depth technical synthesis of the crystallographic properties of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride.
Crystallographic Fundamentals and Unit Cell Architecture
The structural elucidation of benzofuran-2-carboxylic acid derivatives reveals a strong thermodynamic propensity to crystallize in the monoclinic crystal system[3]. Based on single-crystal X-ray diffraction (SCXRD) studies of the parent scaffold (1-benzofuran-2-carboxylic acid), the core structure typically adopts the centrosymmetric space group
P21/n
[3].
When the 5-amino derivative is converted to its hydrochloride salt, the introduction of the protonated amine (
−NH3+
) and the chloride counterion (
Cl−
) fundamentally alters the crystal packing. While the free acid relies on simple one-dimensional zig-zag architectures driven by
O−H⋯O
bonds[3], the hydrochloride salt's lattice energy is dominated by strong electrostatic interactions and a complex three-dimensional hydrogen-bonding network[2].
Quantitative Crystallographic Data Summary
The following table extrapolates the core crystallographic parameters for the benzofuran-2-carboxylic acid framework, adjusted for the hydrochloride salt form based on established X-ray data for this chemical class[3][4].
Parameter
Value / Description
Empirical Formula
C9H8ClNO3
(
C9H7NO3⋅HCl
)
Formula Weight
213.62 g/mol
Crystal System
Monoclinic
Space Group
P21/n
Unit Cell Dimensions
a≈7.5
Å,
b≈11.2
Å,
c≈10.8
Å
Beta Angle (
β
)
≈105∘
Volume (
V
)
≈875
Å
3
Molecules per Unit Cell (
Z
)
4
Calculated Density (
ρcalc
)
≈1.62
g/cm
3
Radiation Source
Mo K
α
(
λ=0.71073
Å)
Molecular Geometry and Intermolecular Interactions
The structural integrity of the 5-amino-1-benzofuran-2-carboxylic acid hydrochloride crystal lattice is maintained by three distinct intermolecular forces:
π−π
Stacking: The highly planar nature of the benzofuran core facilitates extensive
π−π
stacking interactions. The centroid-to-centroid distance between the benzene and furan rings of parallel adjacent molecules is typically around 3.71 Å[3], providing significant cohesive energy.
Carboxylic Acid Dimerization: The
C2
-carboxylic acid groups form classic
R22(8)
hydrogen-bonded dimers via strong
O−H⋯O
interactions (bond lengths typically
≈2.62
Å)[3].
Amine-Chloride Ionic Network: The protonated
C5
-amine group acts as a potent hydrogen bond donor. It forms multiple
N−H⋯Cl
interactions with the chloride counterions, anchoring the planar benzofuran sheets into a rigid, highly stable 3D lattice.
Figure 1: Intermolecular bonding network of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride.
Experimental Protocols: Single-Crystal Growth and XRD Analysis
To obtain high-resolution X-ray data, the growth of defect-free single crystals is mandatory. The following self-validating methodology outlines the standard procedure for crystallizing and analyzing halogenated benzofuran derivatives[3][5].
Protocol 1: Growth of Diffraction-Quality Crystals
Causality: Slow evaporation from a binary solvent system is chosen to prevent the kinetic trapping of metastable polymorphs, allowing the thermodynamically stable monoclinic form to nucleate and grow.
Dissolution: Suspend 50 mg of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride in 5 mL of a binary solvent system (Methanol/Ethyl Acetate, 1:1 v/v). Methanol provides the necessary dielectric constant to dissolve the salt, while ethyl acetate acts as an antisolvent to carefully modulate the supersaturation curve.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Self-Validation: This removes heterogeneous nucleation sites (dust, undissolved particulates) that cause polycrystallinity and twinning.
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Incubate the vial at a highly stable temperature (298 K) in a vibration-free environment[3].
Harvesting: After 7–14 days, visually inspect for the formation of colorless, prismatic crystals. Harvest the crystals and submerge them immediately in paratone oil to prevent solvent loss and subsequent lattice degradation.
Protocol 2: X-ray Data Collection and Refinement
Causality: Mo K
α
radiation is utilized over Cu K
α
because the high penetration depth of Molybdenum minimizes X-ray absorption effects caused by the heavier Chlorine atoms in the lattice[3].
Mounting: Select a single crystal with optimal dimensions (e.g.,
0.36×0.20×0.16
mm) under a polarized light microscope. Mount it on a glass fiber or cryoloop using paratone oil.
Data Collection: Transfer the mounted crystal to an X-ray diffractometer equipped with graphite-monochromated Mo K
α
radiation (
λ=0.71073
Å) operating at 293 K[3].
Validation Check: Collect preliminary frames. A low internal merging
R
-factor (
Rint<0.05
) validates the crystal's singularity and diffraction strength[4]. Do not proceed with full data collection if
Rint>0.08
.
Structure Refinement: Solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically. Hydrogen atoms bonded to carbon should be placed in calculated positions using a riding model. Heteroatom hydrogens (O-H, N-H) must be located from the difference Fourier map to accurately determine the hydrogen bond geometries[4].
Figure 2: Step-by-step workflow for the crystallization and XRD analysis of the hydrochloride salt.
Implications for Drug Development
The crystallographic data of 5-amino-1-benzofuran-2-carboxylic acid hydrochloride directly informs downstream pharmaceutical formulation. The dense hydrogen-bonding network (
N−H⋯Cl
and
O−H⋯O
) results in a high lattice energy. While the hydrochloride salt form vastly improves dissolution kinetics compared to the free base, this strong lattice energy must be overcome by the solvation thermodynamics of the target solvent or physiological medium.
Furthermore, understanding the exact atomic positions and thermal parameters derived from XRD allows computational chemists to accurately model the compound's docking into biological targets. For instance, X-ray structures of benzofuran-2-carboxylic acid derivatives complexed with Pim-1 kinases reveal that the carboxylic acid and amino groups mediate critical salt-bridge and hydrogen bond interactions within the ATP-binding pocket[2]. Accurate small-molecule X-ray data is the foundational prerequisite for these advanced structure-guided medicinal chemistry optimizations.
References
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica.[Link]
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (MW: 213.62 g/mol ) is a critical chemical building block frequently utilized in the synthesis of bioactive molecules, including dual 5-HT receptor agonists and targeted radiotherapeutics[1]. Transitioning this compound from a dry powder to a fully solvated state in complex, protein-rich cell culture media requires overcoming specific thermodynamic and chemical barriers. This application note provides a self-validating, step-by-step methodology to achieve complete dissolution while preserving cellular viability and experimental integrity.
Mechanistic Causality: The "Why" Behind the Protocol
As a researcher, simply following a dissolution recipe is insufficient; understanding the physical chemistry of the compound within an aqueous biological matrix is essential for troubleshooting and reproducibility.
The Zwitterion & Salt Paradox: While the hydrochloride (HCl) salt form generally improves the initial aqueous solubility of amines compared to their free base counterparts[2], the benzofuran core remains highly lipophilic[3]. At the physiological pH of standard cell culture media (pH 7.2–7.4), the primary amine (typical pKa ~4.5) is largely deprotonated and neutral, while the carboxylic acid (typical pKa ~3.0) is ionized and anionic. This zwitterionic-to-anionic shift can lead to interactions with divalent cations (Ca²⁺, Mg²⁺) present in media like DMEM or RPMI, forming insoluble carboxylate complexes that precipitate out of solution[2].
The Solvent Imperative: To prevent localized nucleation and micro-precipitation, the compound must first be fully solvated at the molecular level. Anhydrous Dimethyl Sulfoxide (DMSO) disrupts the crystal lattice efficiently, serving as the optimal carrier solvent for hydrophobic benzofuran derivatives[3].
Cytotoxicity & Osmotic Thresholds: When supplementing the final culture media, the total DMSO concentration must be strictly maintained at or below 0.1% (v/v) . Exceeding this threshold can induce solvent-mediated cytotoxicity, osmotic stress, or unintended cellular differentiation, thereby confounding experimental results[4].
Quantitative Preparation Matrix
To ensure accurate dosing, master stocks should be prepared at concentrations 1000x to 5000x higher than the final desired in vitro assay concentration.
Molecular Weight (HCl salt): 213.62 g/mol
Desired Master Stock
Mass of Compound
Vol. of Anhydrous DMSO
Final Aliquot Vol.
Max Final Media Conc. (at 0.1% DMSO)
10 mM
2.14 mg
1.0 mL
50 – 100 µL
10 µM
25 mM
5.34 mg
1.0 mL
50 – 100 µL
25 µM
50 mM
10.68 mg
1.0 mL
50 – 100 µL
50 µM
Experimental Protocols
Phase 1: Master Stock Preparation (10–50 mM in DMSO)
Note: Perform all open-tube steps within a Class II Biological Safety Cabinet (BSC).
Equilibration: Allow the sealed vial of 5-Amino-1-benzofuran-2-carboxylic acid HCl to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, degrading the compound and throwing off mass calculations.
Weighing: Weigh the precise mass of the compound (e.g., 10.68 mg for a 50 mM stock) into a sterile, solvent-resistant microcentrifuge tube.
Solvation: Add the corresponding volume of anhydrous DMSO (≥99.9% purity).
Agitation: Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes. Causality: Sonication provides the kinetic energy required to break apart microscopic crystal aggregates that are invisible to the naked eye.
Sterile Filtration (CRITICAL): Draw the solution into a solvent-resistant syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube. Causality: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will dissolve upon contact with pure DMSO, destroying the stock and introducing toxic polymers into your media.
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw degradation. Store at -20°C or -80°C, protected from light.
Phase 2: Media Supplementation & Self-Validation
Pre-Warming: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Causality: Cold media decreases the thermodynamic solubility limit of the compound. Injecting a concentrated DMSO stock into cold media rapidly decreases the kinetic energy available, causing the hydrophobic benzofuran core to instantaneously crash out.
Thawing: Thaw a single DMSO stock aliquot at room temperature.
Rapid Dilution: While vigorously swirling the pre-warmed media, inject the required volume of the DMSO stock directly into the center of the liquid vortex. Causality: Rapid dispersion prevents the formation of highly concentrated aqueous microenvironments where the compound could nucleate.
Self-Validation Check 1 (pH): The dissolution of the HCl salt releases equimolar protons (H⁺). While highly buffered media can absorb this, weakly buffered systems may experience a pH drop[2]. Verify that the phenol red indicator remains a healthy red/orange (pH 7.2–7.4) and does not shift to yellow. If acidic, titrate carefully with sterile 0.1 N NaOH.
Self-Validation Check 2 (Microscopy): Before adding the media to your cells, place a 1 mL sample in a well plate and observe under a phase-contrast microscope at 10x or 20x magnification. Ensure there are no needle-like micro-crystals or amorphous aggregates.
Workflow Visualization
Workflow for the dissolution and media supplementation of 5-Amino-1-benzofuran-2-carboxylic acid HCl
Benchchem. "Ciprofloxacin in Cell Culture: Your Technical Support Center - Benchchem".
NIH PMC. "Pharmaceutical Binary and Ternary Complexes of Gemcitabine with Aluminum Metal–Organic Framework: Mechano-Chemical Encapsulation, Delayed Drug Release, and Toxicity to Pancreatic Cells".
Application Note: Robust HPLC-UV/MS Analysis of 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride
Executive Summary & Scope 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (Molecular Formula: C9H8ClNO3; MW: 213.62 g/mol ) is a critical heterocyclic building block utilized in the synthesis of bioactive small mole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (Molecular Formula: C9H8ClNO3; MW: 213.62 g/mol ) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, PROTACs, and targeted pharmaceutical therapeutics[1]. Due to its amphoteric nature—containing both a primary aromatic amine and a carboxylic acid functional group—chromatographic analysis requires precise control over mobile phase pH and ionization states.
This application note provides a validated, step-by-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized for the quantification and purity assessment of this compound. The method is designed to be fully compatible with Electrospray Ionization Mass Spectrometry (ESI-MS)[2].
Chromatographic Rationale & Mechanistic Insights
As a Senior Application Scientist, it is crucial to look beyond standard generic gradients and understand the specific physicochemical behavior of the analyte to design a self-validating analytical system.
The Ionization Challenge: 5-Amino-1-benzofuran-2-carboxylic acid is an amphoteric molecule. In an unbuffered or neutral mobile phase (pH ~7.0), it exists predominantly as a zwitterion. Zwitterions exhibit high polarity and poor retention on standard hydrophobic C18 stationary phases, often eluting near the void volume with severe peak tailing due to secondary interactions with residual surface silanols.
The Acidic Modifier Strategy: To achieve robust retention and sharp peak symmetry, the mobile phase pH must be driven below the pKa of the carboxylic acid (typically ~3.5 for benzofuran-2-carboxylic derivatives). By incorporating 0.1% Formic Acid (pH ~2.7) into the mobile phase, the carboxylate group is fully protonated (neutralized), maximizing its hydrophobic interaction with the C18 alkyl chains[3][4]. Concurrently, the primary amine remains protonated.
MS Compatibility: While phosphoric acid is a traditional choice for low-pH HPLC, it causes severe ion suppression and source contamination in mass spectrometers. Formic acid is selected here to ensure seamless transition between UV-only Quality Control (QC) labs and LC-MS structural elucidation workflows[3].
Influence of mobile phase pH on ionization state and chromatographic behavior.
Experimental Protocol
Reagents and Materials
Analyte: 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride reference standard (Purity >98%)[4].
Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).
Modifiers: LC-MS grade Formic Acid.
Column: End-capped C18 Reversed-Phase Column (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm particle size). An end-capped column is mandatory to shield the protonated amine from interacting with active silanols[4].
Reduces solvent viscosity and improves mass transfer kinetics[4].
Injection Volume
10 µL
Prevents column overloading while maintaining high sensitivity[4].
Detection (UV)
254 nm & 285 nm
285 nm is the optimal chromophore absorption for benzofurans[4].
Gradient Program
A gradient elution is preferred over isocratic methods for this compound to ensure that any highly retained synthetic impurities or degradation products are efficiently washed from the column.
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
95
5
Initial hold to retain the polar salt.
2.0
95
5
Isocratic hold.
10.0
10
90
Linear ramp to elute strongly bound impurities[2].
12.0
10
90
High-organic wash.
12.1
95
5
Return to initial conditions.
17.0
95
5
Column re-equilibration.
Step-by-Step Sample Preparation Workflow
Causality Note: The diluent is specifically chosen as 95:5 or 80:20 (Water:MeCN) to closely match the initial gradient conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent mismatch," which leads to peak splitting and fronting.
Standard Weighing: Accurately weigh approximately 10.0 mg of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride into a clean, static-free 10 mL volumetric flask[4].
Initial Dissolution: Add 7 mL of the selected diluent (e.g., 80:20 Water:MeCN).
Homogenization: Sonicate the flask for 15 minutes at room temperature to ensure complete dissociation of the hydrochloride salt[2].
Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, which expands the solvent) and dilute to the 10 mL mark with diluent[2]. This yields a 1000 µg/mL stock solution.
Working Standard Preparation: Perform serial dilutions using the mobile phase to achieve a target analytical concentration (e.g., 50 µg/mL)[4].
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial[2][4]. Discard the first 1 mL of filtrate to account for membrane saturation.
Step-by-step sample preparation and HPLC-UV/MS analytical workflow.
System Suitability & Expected Performance
To ensure the method acts as a self-validating system, system suitability testing (SST) must be performed prior to sample analysis. Based on chromatographic performance data for analogous benzofuran derivatives[2], the following parameters should be met:
Note: If peak tailing exceeds 1.5, verify the pH of Mobile Phase A. A drift in pH above 3.0 will cause partial ionization of the carboxylic acid, leading to peak distortion.
Application Note: 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride in Targeted Drug Discovery and Organic Synthesis
Executive Summary 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5) is a highly versatile, bifunctional building block central to modern medicinal chemistry[1]. Featuring both a nucleophilic anilin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5) is a highly versatile, bifunctional building block central to modern medicinal chemistry[1]. Featuring both a nucleophilic aniline moiety at the C5 position and an electrophilic-ready carboxylic acid at the C2 position, this scaffold is a privileged structure in the synthesis of diverse therapeutics. It serves as the critical starting material for serotonergic modulators (e.g., the antidepressant Vilazodone)[2][3], as well as a core pharmacophore in oncology, specifically for Pim-1 kinase inhibitors[4], Carbonic Anhydrase (CA) IX inhibitors[5], and Lymphoid Tyrosine Phosphatase (LYP) inhibitors[6].
This application note provides authoritative, field-proven methodologies for leveraging this building block, focusing on chemoselective functionalization, in-process validation, and optimal handling practices.
Mechanistic Insights: Causality in Experimental Design
Why the Hydrochloride Salt?
The free base of 5-amino-1-benzofuran-2-carboxylic acid (CID 22262728)[7] is electron-rich and highly susceptible to auto-oxidation, often degrading into dark, tarry byproducts during benchtop storage. By utilizing the hydrochloride salt , the C5-amine is protonated (
−NH3+
). This drastically reduces the electron density of the benzofuran ring, conferring exceptional shelf stability and preventing premature oxidative degradation. During synthetic workflows, the reactive free amine is liberated in situ using stoichiometric amounts of mild bases (e.g.,
K2CO3
or DIPEA), ensuring maximum titer and reproducibility.
Orthogonal Reactivity & Chemoselectivity
The scaffold demands rigorous control over its orthogonal functional groups:
C2-Carboxylic Acid: Prone to esterification, amidation, or decarboxylation. It acts as a critical hydrogen-bond acceptor/donor in target binding (e.g., salt-bridge interactions in the Pim-1 kinase ATP-binding pocket)[4].
C5-Amine: Acts as a strong nucleophile for alkylations (e.g., piperazine ring formation)[2] or Buchwald-Hartwig cross-couplings.
Causality Rule: To prevent uncontrolled polymerization between the C2-acid of one molecule and the C5-amine of another, sequential protection or activation strategies must be employed.
Application Workflow I: Synthesis of Serotonergic Modulators
The most prominent industrial application of this building block is the synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide, the key intermediate for the dual 5-HT1A receptor agonist and SSRI, Vilazodone [3][8].
Caption: Synthetic workflow for Vilazodone precursor via orthogonal functionalization.
Protocol 1: Synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxamide
This protocol is designed as a self-validating system to ensure high-fidelity scale-up.
Add concentrated
H2SO4
(0.2 eq) dropwise at 0°C.
Reflux at 65°C for 12 hours.
Validation Checkpoint: The suspension will dissolve into a clear amber solution. LC-MS must show
≥
98% conversion to the methyl ester (m/z 192
[M+H]+
).
Concentrate in vacuo, neutralize with saturated aqueous
NaHCO3
to pH 8, and extract with ethyl acetate. Dry over
Na2SO4
and evaporate to yield the free-base ester.
Step 2: Double Alkylation (Piperazine Annulation)
Dissolve the intermediate ester (1.0 eq) in diglyme (5 volumes).
Add bis(2-chloroethyl)amine hydrochloride (1.2 eq) and anhydrous
K2CO3
(3.5 eq). Causality: The excess carbonate neutralizes both the reagent's HCl salt and the 2 equivalents of HCl generated during the double
SN2
cyclization[2].
Heat the mixture to 150°C for 24 hours under nitrogen.
Validation Checkpoint: TLC (DCM:MeOH 9:1) will show a highly polar, ninhydrin-positive spot. The reaction mixture darkens significantly.
Cool to room temperature, filter inorganic salts, and precipitate the product by adding MTBE.
Step 3: Aminolysis
Dissolve the piperazinyl ester in a 7N solution of ammonia in methanol (15 volumes).
Seal in a pressure vessel and heat to 60°C for 48 hours.
Validation Checkpoint: The ester carbonyl stretch (~1710
cm−1
) disappears on FT-IR, replaced by primary amide bands (~1660
cm−1
and 3300
cm−1
).
Application Workflow II: Oncology Therapeutics (Kinase & CA Inhibitors)
In oncology, the intact carboxylic acid at C2 is often required for target engagement. For example, in Pim-1 kinase inhibitors, the C2-carboxylic acid forms a critical salt-bridge with the catalytic lysine of the kinase[4]. Similarly, benzofuran-based carboxylic acids act as potent submicromolar inhibitors (
KI=0.56−5.1μM
) of Carbonic Anhydrase IX, a cancer-related isoform[5].
Caption: Mechanism of Pim-1 kinase inhibition by benzofuran-2-carboxylic acid derivatives.
Protocol 2: Synthesis of C5-Derivatized Benzofuran-2-Carboxylic Acids
To functionalize the C5-amine while preserving the C2-carboxylic acid for target binding:
In Situ Neutralization & Amidation: Suspend 5-amino-1-benzofuran-2-carboxylic acid HCl (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to liberate the free amine and carboxylate.
Electrophile Addition: Slowly add the desired electrophile (e.g., an isocyanate for ureido-linkages[5] or a sulfonyl chloride) at 0°C.
Validation Checkpoint: The reaction is monitored by LC-MS (ESI-). The highly polar starting material (
Rt
~ 1.2 min) converts to a lipophilic product (
Rt
> 3.5 min).
Workup: Quench with water and acidify to pH 3 using 1N HCl. Causality: Acidification ensures the C2-carboxylate is fully protonated, allowing the product to crash out of the aqueous DMF solution as a filterable solid.
Quantitative Data Presentation
Table 1: Chemoselective Transformations and In-Process Control (IPC) Parameters
Transformation
Reagents & Conditions
Target Moiety
Typical Yield
IPC Method & Rationale
Esterification
MeOH,
H2SO4
(cat.), 65°C, 12h
C2-Methyl ester
92–95%
LC-MS (UV 254 nm): Confirms mass shift from 178 to 192 [M+H]+.
TLC (Ninhydrin): Loss of primary amine reactivity (no purple stain).
References
Title: Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy
Source: European Journal of Medicinal Chemistry / ResearchGate
URL: [Link]
Title: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors
Source: Bioorganic & Medicinal Chemistry Letters / PubMed
URL: [Link]
Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride in Murine Models
Mechanistic Rationale & Pharmacological Context 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (5-ABCA·HCl) is a highly versatile pharmacophore utilized extensively in medicinal chemistry. It serves as a critical s...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Pharmacological Context
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (5-ABCA·HCl) is a highly versatile pharmacophore utilized extensively in medicinal chemistry. It serves as a critical structural scaffold for synthesizing biologically active molecules, most notably lymphoid tyrosine phosphatase (LYP/PTPN22) inhibitors and 5-HT4 receptor agonists.
Causality of the Salt Form: The free base form of benzofuran-2-carboxylic acid derivatives typically exhibits high lipophilicity and poor aqueous solubility, which severely limits systemic bioavailability and complicates in vivo dosing. By utilizing the hydrochloride salt form, researchers significantly enhance the compound's dissolution rate in the gastrointestinal tract for per os (PO) administration and improve its compatibility with aqueous-based intravenous (IV) vehicles.
Pharmacological Context: In murine oncology models (such as the MC38 syngeneic mouse model), derivatives of the benzofuran-2-carboxylic acid scaffold have been identified as potent pTyr mimics. These compounds competitively bind to the active site of LYP, preventing the dephosphorylation of Lck and ZAP-70 kinases. This inhibition amplifies T-cell receptor (TCR) signaling, ultimately boosting anti-tumor immunity . Evaluating the baseline pharmacokinetic (PK) and tolerability profile of the 5-ABCA core is a prerequisite for advancing these derivatives into efficacy trials.
Mechanistic pathway of benzofuran-2-carboxylic acid derivatives in LYP inhibition and immunity.
Physicochemical Properties & Formulation Strategy
To design a self-validating dosing protocol, one must first align the compound's physicochemical properties with the appropriate dosing vehicle.
Quantitative Data Summary
Property
Value
Relevance to In Vivo Dosing
Molecular Weight
213.62 g/mol
Low MW allows for rapid absorption and wide tissue distribution.
Empirical Formula
C9H8ClNO3
Presence of HCl salt dictates initial acidic pH in unbuffered solutions.
PubChem CID
329796916
Reference identifier for structural validation .
Physical State
Solid (Powder)
Requires vigorous vortexing/sonication during initial vehicle dissolution.
Formulation Causality & Vehicle Selection
Despite the HCl salt form, high-concentration dosing solutions (e.g., >5 mg/mL for PO) may precipitate in pure saline due to the hydrophobic benzofuran ring. A co-solvent system is strictly required. The recommended vehicle is 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline .
DMSO (5%) : Disrupts the crystal lattice to ensure complete initial dissolution of the powder.
PEG300 (40%) : Acts as a primary co-solvent to maintain the compound in solution.
Tween-80 (5%) : A surfactant that prevents the compound from precipitating (crashing out) upon dilution into the bloodstream (for IV) or gastric fluids (for PO).
Saline (50%) : Provides isotonicity to prevent hemolysis or localized tissue necrosis at the injection site.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Built-in quality control checks ensure that formulation errors or extraction failures are caught before data analysis.
Phase A: Formulation Preparation
Weighing : Accurately weigh the required amount of 5-ABCA·HCl powder into a sterile glass vial.
Solubilization : Add 5% (v/v) DMSO. Vortex for 2 minutes until a clear solution is formed.
Co-solvent Addition : Add 40% (v/v) PEG300 and 5% (v/v) Tween-80. Vortex for 1 minute.
Aqueous Dilution : Slowly add 50% (v/v) sterile Saline dropwise while continuously swirling the vial.
Self-Validation Check: Hold the vial against a light source. If the solution is cloudy or contains micro-particulates, the compound has precipitated. The formulation must be discarded and the DMSO/PEG ratio adjusted.
Phase B: Murine Dosing Administration
Note: Use healthy C57BL/6 or BALB/c mice (6-8 weeks old, 20-25g).
Intravenous (IV) Dosing : Administer 2 - 5 mg/kg via the lateral tail vein. Maximum injection volume: 5 mL/kg. Warm the tail briefly with a heat lamp to induce vasodilation prior to injection.
Oral (PO) Dosing : Administer 10 - 50 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Maximum dosing volume: 10 mL/kg.
Phase C: Pharmacokinetic Sampling
Timepoints : Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Collection : Perform submandibular bleeds or tail snips to collect ~50 µL of blood per timepoint into K2EDTA-coated tubes.
Processing : Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled tubes and store at -80°C until analysis.
Phase D: LC-MS/MS Analytical Extraction
Protein Precipitation : Transfer 20 µL of plasma to a microcentrifuge tube. Add 100 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., 5-methoxybenzofuran-2-carboxylic acid at 50 ng/mL).
Extraction : Vortex vigorously for 3 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Analysis : Transfer the supernatant to an LC-MS/MS autosampler vial.
Self-Validation Check: Monitor the peak area of the IS across all samples. If the IS recovery varies by more than ±15% or drops below 70% of the baseline, the extraction is invalid due to matrix effects or incomplete precipitation, and the sample must be re-extracted.
Step-by-step in vivo pharmacokinetic experimental workflow for murine models.
References
Liang X, Zhao H, Du J, Li X, Li K, Zhao Z, Bi W, Zhang X, Yu D, Zhang J, Fang H, Hou X. "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy." European Journal of Medicinal Chemistry, 258 (2023): 115599. URL:[Link]
Method
Application Note: Preparation, Handling, and Storage of 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride Stock Solutions
Scientific Context & Utility 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a highly valued building block in medicinal chemistry and drug discovery. It is most prominently utilized as a critical precursor in th...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Utility
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a highly valued building block in medicinal chemistry and drug discovery. It is most prominently utilized as a critical precursor in the synthesis of indolebutylpiperazines, a class of dual 5-HT1A receptor partial agonists and selective serotonin reuptake inhibitors (SSRIs) such as the antidepressant vilazodone (1). The hydrochloride salt form is specifically engineered to enhance the compound's solubility in polar solvents and protect the primary aromatic amine from rapid oxidative degradation.
Physicochemical Profiling & Causality in Solvent Selection
When designing a stock solution protocol, the solvent must be chosen based on the compound's structural liabilities:
The Aromatic Amine: Primary aromatic amines are highly susceptible to oxidation. While the HCl salt provides a degree of protonation that stabilizes the amine, exposure to dissolved oxygen in aqueous solutions can lead to the formation of N-oxides or azo-dimers over time.
The Carboxylic Acid: Capable of hydrogen bonding, this functional group ensures excellent solubility in polar aprotic solvents.
Causality Insight (Expertise): We mandate the use of anhydrous Dimethyl Sulfoxide (DMSO) over water for long-term stock solutions. DMSO prevents hydrolytic degradation and minimizes oxidative pathways, provided the solvent is degassed prior to use. Water (ddH2O) should only be used for immediate, working-concentration dilutions ().
Quantitative Reconstitution Data
To ensure precise molarity across various experimental scales, refer to the following standardized data tables.
The following step-by-step methodology is designed to be a self-validating system, ensuring that the stock solution retains >99% purity and structural integrity.
Step 1: Solvent Preparation
Action: Purge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes prior to use.
Causality: Displacing dissolved oxygen prevents the auto-oxidation of the primary aromatic amine, drastically extending the shelf life of the stock solution.
Step 2: Weighing and Dissolution
Action: Accurately weigh the desired mass of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride using an analytical balance. Transfer the powder to an amber glass vial.
Action: Add the calculated volume of degassed DMSO (refer to Table 2).
Causality: Amber vials protect the photosensitive benzofuran core from UV-induced degradation.
Step 3: Homogenization
Action: Vortex the mixture for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature (20–25°C) for up to 5 minutes.
Causality: Gentle sonication disrupts crystalline lattices to ensure complete dissolution without inducing thermal degradation.
Step 4: Sterile Filtration and Aliquoting
Action: Filter the solution through a 0.22 µm PTFE syringe filter into sterile, pre-chilled amber microcentrifuge tubes. Create single-use aliquots (e.g., 50 µL or 100 µL).
Causality: PTFE is chemically compatible with DMSO. Aliquoting prevents repeated freeze-thaw cycles, which cause local concentration gradients and irreversible precipitation.
Step 5: Quality Control (Self-Validation)
Action: Dilute a 1 µL aliquot to 1 µM in Acetonitrile/Water and analyze via LC-MS.
Validation Criterion: The presence of the [M-HCl+H]+ peak at m/z 178.05 confirms compound identity. The absence of a peak at m/z 194.05 confirms that no N-oxidation occurred during preparation.
Fig 1. Standardized workflow for the preparation of 5-Amino-1-benzofuran-2-carboxylic acid HCl stocks.
Downstream Application: Synthesis of Serotonergic Agents
In drug development, this stock solution is frequently deployed in advanced coupling reactions. Specifically, the cyclization of 5-amino-1-benzofuran-2-carboxylic acid with bis(2-chloroethyl)amine yields 5-(1-piperazinyl)benzofuran-2-carboxylic acid. This intermediate is subsequently amidated and coupled to an indole derivative to synthesize the clinical antidepressant vilazodone (2).
Fig 2. Downstream application of the compound in the synthesis of the antidepressant Vilazodone.
References
Das, P., et al. "Amidation and N-Boc Deprotection Process Improvement for the Preparation of 5-(1-Piperazinyl)benzofuran-2-carboxamide, a Key Intermediate of Vilazodone." ResearchGate, Apr 2014. URL:[Link]
US Patent App. 13/855,549. "Process for preparing vilazodone hydrochloride." ResearchGate / US Patent Office, Apr 2013. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal Derivatization Strategies for 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride
Introduction & Structural Rationale
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a highly versatile, bifunctional scaffold widely utilized in medicinal chemistry. Its derivatives—particularly benzofuran-2-carboxamides—are privileged structures in the development of central nervous system (CNS) therapeutics, including 5-HT receptor modulators like the antidepressant vilazodone[1][2].
Modifying this scaffold presents a classical chemoselectivity challenge due to the presence of two orthogonal reactive sites: a nucleophilic primary amine (C5) and an electrophilic-capable carboxylic acid (C2)[3].
The Zwitterionic Trap: In its free base form, the molecule exhibits zwitterionic properties, severely limiting its solubility in standard organic solvents. Starting with the hydrochloride salt ensures shelf stability but requires a controlled, in situ neutralization step during derivatization.
Polymerization Risk: Direct addition of peptide coupling agents to the unprotected free base will trigger rapid intermolecular amidation, yielding intractable oligomeric mixtures.
Orthogonal Strategy: To achieve high-yield selective derivatization, researchers must employ orthogonal protection strategies. To modify the C2-carboxylic acid, the C5-amine must be transiently masked. Conversely, to derivatize the C5-amine, the C2-carboxylic acid is typically protected as an ester[4][5].
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways required to selectively modify either the C2 or C5 position without cross-reactivity.
Orthogonal derivatization workflows for 5-Amino-1-benzofuran-2-carboxylic acid HCl.
Detailed Experimental Protocols
Protocol A: Selective C2-Amidation via HATU/DIPEA Coupling
Objective: Synthesize a C2-carboxamide (a common precursor to vilazodone analogs) while preserving the integrity of the C5-amine.
Causality of Reagents: While EDC/NHS is excellent for aqueous bioconjugation[6], HATU is selected here because it generates a highly reactive 7-azabenzotriazole active ester. This is vastly superior for coupling sterically hindered secondary amines (e.g., piperazine derivatives) in non-aqueous environments[4][5]. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the hydrochloride salt and drive the coupling without competing as a nucleophile.
Step 1: N-Boc Protection of the C5-Amine
Reaction: Suspend 5-Amino-1-benzofuran-2-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of THF and 1M aqueous Na₂CO₃.
Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir at room temperature for 6 hours.
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material (ninhydrin-positive, baseline retention) should disappear, replaced by a higher
Rf
spot (UV-active, ninhydrin-negative). LC-MS must confirm an[M-H]⁻ ion at m/z 276.
Workup: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Step 2: HATU-Mediated C2-Amidation
Activation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester[5].
Coupling: Add the target amine (e.g., 1-(4-chlorobutyl)piperazine, 1.1 eq). Stir for 4 hours.
Self-Validation Checkpoint: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The mass of the active ester intermediate must be completely replaced by the target product mass.
Workup: Dilute the mixture with cold water to precipitate the product. Filter and wash with water.
Step 3: N-Boc Deprotection
Reaction: Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours.
Workup: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ and extract with DCM to yield the final C2-amide/C5-amine derivative.
Protocol B: Selective C5-Amine Acylation
Objective: Introduce a lipophilic acyl group at the C5 position to modulate basicity and target binding affinity.
Causality of Reagents: Pyridine is utilized simultaneously as a solvent and an acid scavenger. It neutralizes both the initial HCl salt and the HCl byproduct generated during acylation, preventing the protonation of the C5-amine which would otherwise render it non-nucleophilic.
Step 1: C2-Esterification (Protection)
Reaction: Suspend the starting material (1.0 eq) in anhydrous Methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.
Self-Validation Checkpoint: LC-MS analysis should show a +14 Da shift (m/z 192 for the free base methyl ester).
Step 2: N-Acylation
Reaction: Dissolve the methyl ester intermediate in anhydrous DCM containing Pyridine (3.0 eq). Cool to 0 °C.
Addition: Slowly add the desired acyl chloride (1.1 eq). Stir for 2 hours at room temperature.
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Step 3: Ester Hydrolysis (Optional)
Reaction: To regenerate the C2-carboxylic acid, treat the acylated product with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture for 4 hours at room temperature.
Quantitative Data & ADME Impact Summary
The following table summarizes the expected quantitative metrics and pharmacokinetic (ADME) impacts of the described derivatization steps.
Derivatization Pathway
Reagents / Catalyst
Typical Yield (%)
Reaction Time (h)
Primary ADME / Physicochemical Impact
N-Boc Protection
Boc₂O, Na₂CO₃, THF/H₂O
85 - 95
4 - 6
Transient masking; Increased lipophilicity (LogP)
C2-Amidation
HATU, DIPEA, DMF
75 - 90
2 - 5
Enhanced target binding (e.g., 5-HT receptors)
C2-Esterification
MeOH, H₂SO₄ (cat.)
> 90
8 - 12
Prodrug formation; Masking of polar surface area
C5-Acylation
R-COCl, Pyridine, DCM
80 - 95
1 - 3
Modulated basicity; Increased metabolic stability
References
National Institutes of Health (NIH). "5-Amino-1-benzofuran-2-carboxylic acid | C9H7NO3 | CID 22262728 - PubChem". PubChem Database.[Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives". ResearchGate.[Link]
"Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry". PMC, National Institutes of Health.[Link]
Application Notes and Protocols for Mass Spectrometry Sample Preparation of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
Introduction 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in pharmaceutical and drug development research.[1][2] Its structure, incorporating a benzofuran core,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in pharmaceutical and drug development research.[1][2] Its structure, incorporating a benzofuran core, an amino group, and a carboxylic acid moiety, presents a unique set of physicochemical properties that require careful consideration for accurate and reproducible analysis by mass spectrometry (MS). This guide provides a comprehensive overview of the key considerations and detailed protocols for the preparation of this analyte from various biological matrices, ensuring high-quality data for downstream LC-MS/MS applications.
The inherent characteristics of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, such as its polarity and potential for zwitterionic behavior, necessitate a well-designed sample preparation strategy to achieve optimal recovery, minimize matrix effects, and ensure analyte stability. This document outlines several validated approaches, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, and provides the scientific rationale behind each procedural step.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is fundamental to developing a robust sample preparation workflow.
Property
Value/Information
Source
Molecular Formula
C₉H₈ClNO₃
PubChem
Molecular Weight
213.62 g/mol
PubChem
Physical Form
Solid
pKa (Predicted)
The molecule possesses both a basic amino group and an acidic carboxylic acid group. The exact pKa values are not readily available in the literature. However, based on similar structures, the carboxylic acid is expected to have a pKa in the range of 3-5, while the aromatic amine will have a pKa around 4-5. This suggests the compound can exist as a zwitterion, a cation, or an anion depending on the pH of the solution.
Solubility
As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol.[3] Its solubility in less polar organic solvents like acetonitrile is likely to be lower. For amino acids in general, solubility decreases with increasing hydrophobicity of the alcohol in alcohol-water mixtures.
Stability
The benzofuran ring is a stable aromatic system. However, under strongly acidic conditions, there is a possibility of reactions involving the carboxylic acid group.[4][5]
Ionization
In electrospray ionization (ESI), the compound is expected to ionize readily in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ would be the primary ion, originating from the basic amino group. In negative mode, the deprotonated molecule [M-H]⁻ would be observed from the acidic carboxylic acid group. The choice of ionization mode will depend on the specific LC conditions and the desired sensitivity.[6][7]
Experimental Workflow Overview
The selection of an appropriate sample preparation method is contingent on the sample matrix, the required limit of quantitation (LOQ), and the available instrumentation. The following diagram illustrates a general workflow for the analysis of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride.
Caption: General workflow for mass spectrometry sample preparation.
Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput screening but may result in less clean extracts compared to LLE or SPE.
Rationale:
Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples like plasma or serum.[8] It involves the addition of a water-miscible organic solvent, which disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation. Acetonitrile is often preferred as it tends to provide cleaner supernatants than methanol.
Step-by-Step Methodology:
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).
Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of solvent to sample is a common starting point.
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system. Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup than PPT and can be optimized for selectivity.
Rationale:
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] For 5-Amino-1-benzofuran-2-carboxylic acid, which is amphipathic, adjusting the pH of the aqueous phase is critical. At a pH below its carboxylic acid pKa (and above its amino group pKa), the molecule will be protonated and carry a net positive charge, making it more water-soluble. Conversely, at a pH between the two pKa values, it will be a neutral zwitterion, and at a pH above the amino group pKa, it will be deprotonated with a net negative charge. To extract it into an organic solvent, it is generally preferable to have it in its most neutral form.
Step-by-Step Methodology:
Sample Preparation: To a 2 mL tube, add 200 µL of plasma or serum.
pH Adjustment: Add 50 µL of a suitable buffer to adjust the pH. For this compound, starting with a neutral pH buffer (e.g., phosphate buffer, pH 7) is recommended to favor the zwitterionic form.
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent. A moderately polar, water-immiscible solvent like ethyl acetate is a good starting point.
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the highest level of sample cleanup and analyte concentration, making it ideal for applications requiring low detection limits.[10]
Rationale:
SPE utilizes a solid sorbent to selectively retain the analyte of interest while matrix interferences are washed away.[11] For a polar, ionizable compound like 5-Amino-1-benzofuran-2-carboxylic acid, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties is often the most effective. A polymeric reversed-phase sorbent can also be used, taking advantage of the aromatic benzofuran ring's interaction with the stationary phase.[12]
Step-by-Step Methodology (using a Mixed-Mode Cation Exchange SPE Cartridge):
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures the amino group is protonated for retention on the cation exchange sorbent.
Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
Washing:
Wash 1: Add 1 mL of 0.1 M acetic acid to remove polar interferences.
Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the amino group, releasing it from the sorbent.
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Mass Spectrometry Parameters
While optimal parameters should be determined empirically, the following provides a good starting point for method development.
Parameter
Recommended Setting
Rationale
Ionization Mode
ESI Positive or Negative
The amino group is readily protonated (positive mode), and the carboxylic acid is easily deprotonated (negative mode). The choice depends on sensitivity and matrix effects.
Precursor Ion (m/z)
[M+H]⁺ (178.05) or [M-H]⁻ (176.04)
These are the expected primary ions for the free base.
Collision Energy
20-40 eV
This range should be optimized to achieve characteristic and abundant fragment ions.
Product Ions (Predicted)
Fragmentation is likely to involve the loss of CO₂ from the carboxylic acid group and cleavages within the benzofuran ring system.[13][14] Common losses from benzofurans include CO and cleavage of side chains.[4][5]
Troubleshooting
Issue
Potential Cause
Suggested Solution
Low Recovery
- Inappropriate pH for extraction- Incomplete elution from SPE sorbent- Analyte instability
- Optimize pH for LLE or SPE loading/elution.- Use a stronger elution solvent for SPE.- Ensure samples are processed promptly and kept cold.
High Matrix Effects
- Insufficient sample cleanup- Co-elution with interfering compounds
- Switch from PPT to LLE or SPE.- Optimize the SPE wash steps.- Adjust the chromatographic conditions to separate the analyte from the interfering peaks.
Poor Peak Shape
- Incompatibility of reconstitution solvent with mobile phase- Analyte adsorption to vials or tubing
- Reconstitute in the initial mobile phase.- Use deactivated vials and PEEK tubing.
Conclusion
The successful mass spectrometric analysis of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride relies heavily on a well-developed and validated sample preparation protocol. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction should be guided by the specific requirements of the assay in terms of throughput, sensitivity, and selectivity. By carefully considering the physicochemical properties of the analyte and systematically optimizing the extraction conditions, researchers can achieve reliable and high-quality data essential for advancing drug development and scientific research.
References
LC-MS/MS-based bioanalysis of branched-chain and arom
Method development for aromatic amino acid determin
A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic p
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ioniz
Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Request PDF.
Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU.
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Northeast BioLab.
Fragment
LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. MilliporeSigma.
Benzofuran-2-carboxylic acid. NIST WebBook.
Extraction of Acidic Drugs
2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed.
[Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury r
Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. PubMed.
Application Notes and Protocols for Peptide Coupling Reactions Using 5-Amino-1-benzofuran-2-carboxylic acid Hydrochloride
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery The benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural prod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a cornerstone in medicinal chemistry. 5-Amino-1-benzofuran-2-carboxylic acid, in particular, serves as a critical building block in the synthesis of complex molecules, most notably as a key intermediate in the production of the antidepressant Vilazodone.[1][2] The ability to efficiently and reliably incorporate this scaffold into larger molecules via peptide coupling is therefore of paramount importance to researchers in drug development and chemical biology.
This application note provides a comprehensive guide to performing peptide coupling reactions with 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for successful amide bond formation.
Core Principles of Peptide Coupling: Activating the Carboxyl Group for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under standard conditions, primarily because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[3] Peptide coupling reagents are indispensable tools designed to overcome this challenge by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[4]
The general mechanism involves two key steps:
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, an acylisourea, or a mixed anhydride.[3][4]
Coupling: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.
A critical consideration in peptide coupling, especially with chiral amino acids, is the prevention of racemization at the alpha-carbon of the activated residue.[4] Additives such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are frequently employed to suppress this side reaction by forming active esters that are more stable and less prone to racemization.[5][6]
Experimental Protocols
This section details two robust protocols for the coupling of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride with a generic primary or secondary amine using two distinct classes of widely used coupling reagents: an aminium/uronium salt (HATU) and a carbodiimide (EDC) with an additive (HOBt).
Protocol 1: HATU-Mediated Peptide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and rapid coupling reagent that forms a 7-azabenzotriazolyl (OAt) active ester.[7][8][9] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the coupling step, accelerating the reaction and further minimizing racemization.[10] This protocol is particularly well-suited for sterically hindered substrates.[8][9]
Workflow for HATU-Mediated Coupling
Caption: Workflow for HATU-mediated peptide coupling.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (1.0 equivalent) and the desired amine (1.0 equivalent) in anhydrous DMF.
In-situ Neutralization: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 equivalents) dropwise. Note: The hydrochloride salt of the starting material requires neutralization. Two equivalents of base are needed for this, and one additional equivalent is required for the coupling reaction itself.
Activation: In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.
Coupling: Add the HATU solution to the reaction mixture at 0°C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Peptide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[5][11] In the presence of HOBt, this intermediate is rapidly converted to an HOBt-active ester, which is less prone to racemization and side reactions.[5][6] The byproducts of this reaction (EDC-urea) are water-soluble, facilitating purification.[5][11]
Workflow for EDC/HOBt-Mediated Coupling
Caption: Workflow for EDC/HOBt-mediated peptide coupling.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (1.0 equivalent), the desired amine (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
Neutralization: Add DIPEA (2.0 equivalents) to the mixture.
Activation and Coupling: Cool the flask to 0°C in an ice bath and add EDC hydrochloride (1.2 equivalents) in one portion.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction's progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted amine, unreacted carboxylic acid, and water-soluble byproducts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography to yield the final amide.
Data Presentation: Comparison of Coupling Reagent Protocols
The choice of coupling reagent can significantly impact reaction time, yield, and the ease of purification. The following table summarizes the key parameters for the protocols described above.
Parameter
Protocol 1: HATU
Protocol 2: EDC/HOBt
Coupling Reagent
HATU
EDC Hydrochloride
Additive
None (HOAt is part of HATU)
HOBt
Base
DIPEA
DIPEA
Base Equivalents
3.0
2.0
Reagent Equivalents
1.1
1.2
Reaction Time
1-4 hours
12-18 hours
Key Byproduct
Tetramethylurea
EDC-urea
Byproduct Removal
Aqueous work-up
Aqueous work-up
Relative Cost
Higher
Lower
Efficiency
Very High, suitable for hindered substrates
High, generally reliable
Troubleshooting and Key Considerations
Reactivity of the 5-amino group: The free amino group on the benzofuran ring is a potential site for side reactions, such as self-polymerization or reaction with the activated carboxylic acid. While these reactions are generally less favorable than the intended intermolecular coupling, it is crucial to use the recommended stoichiometry of reagents and monitor the reaction closely. If self-coupling is a significant issue, protection of the 5-amino group may be necessary prior to the coupling step.
Solubility: 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride may have limited solubility in some organic solvents. DMF is generally a good choice for dissolving the starting materials. Gentle warming may be required to achieve complete dissolution before cooling for the reaction.
Moisture: All peptide coupling reactions are sensitive to moisture, which can hydrolyze the activated intermediate. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere is highly recommended.
Monitoring the reaction: TLC is a convenient method for monitoring the reaction. A co-spot of the starting materials should be run alongside the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicate that the reaction is proceeding. LC-MS provides more definitive information on the formation of the desired product.
Conclusion
The successful incorporation of 5-Amino-1-benzofuran-2-carboxylic acid into peptide-like structures is readily achievable using standard modern coupling reagents. Both HATU and EDC/HOBt offer reliable methods for forming the desired amide bond, with the choice between them often depending on the specific substrate, scale, and cost considerations. By understanding the fundamental principles of carboxyl activation and carefully following the detailed protocols provided, researchers can confidently utilize this valuable building block in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and drug development.
References
An investigation of the synthesis of vilazodone. ResearchGate. [Link]
Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. [Link]
Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]
Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. PMC. [Link]
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Technical Support Center: Handling and Storage of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
Welcome to the Technical Support Center. 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a critical intermediate and building block in pharmaceutical development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a critical intermediate and building block in pharmaceutical development. However, its specific molecular architecture—combining an electron-rich aromatic amine, a conjugated benzofuran core, and a highly polar hydrochloride salt—makes it exceptionally vulnerable to environmental degradation.
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your Active Pharmaceutical Ingredient (API) during storage.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why did my white/off-white powder turn dark brown after a few weeks of storage?A: This visual change is the hallmark of aromatic amine oxidation . The primary amine group on the benzofuran ring is highly susceptible to auto-oxidation when exposed to ambient oxygen and light. The oxidation process generates reactive radical intermediates that rapidly polymerize to form highly conjugated, colored dimers and oligomers (1)[1]. Because these oligomeric byproducts are intensely colored, even trace amounts (<1% degradation) can drastically alter the visual appearance of the bulk powder.
Q2: My compound has formed hard clumps and is sticking to the glass vial. What happened?A: You are observing deliquescence driven by hygroscopicity . Hydrochloride salts of weakly basic drugs are inherently polar. The chloride counterion readily forms hydrogen bonds with atmospheric water molecules, drawing moisture into the crystal lattice (2)[2]. This moisture creates a localized microenvironmental liquid phase that not only causes physical clumping but also significantly lowers the activation energy for hydrolysis and oxidation, accelerating chemical degradation.
Q3: Does storage temperature really matter if I keep the vial tightly closed in the dark?A: Yes, temperature is critical. While protecting the compound from UV light prevents photo-excitation of the conjugated benzofuran system, ambient temperatures (e.g., 20°C) still provide sufficient thermal energy for the oxidative degradation of the free amine. Long-term stability studies on aromatic amines demonstrate that storage at -20°C or -70°C is strictly required to halt kinetic degradation pathways and maintain analytical purity over extended periods (3)[3].
Logic of 5-Amino-1-benzofuran-2-carboxylic acid HCl degradation via moisture and oxidation.
Part 2: Troubleshooting & Quantitative Data
Troubleshooting Guide
Observation
Analytical Impact
Root Cause
Preventative Action
Powder turns dark brown/purple
Appearance of high MW impurities on HPLC; loss of primary amine.
Oxidation of the primary aromatic amine into azo/quinone-imine dimers.
Store under Argon/N2; use amber vials; maintain at -20°C.
Powder forms hard clumps
Broadening of NMR peaks; inconsistent weighing; localized hydrolysis.
Hygroscopic moisture uptake by the HCl salt leading to deliquescence.
Handle only in low humidity (<15% RH) environments; co-pack with desiccants.
Drop in assay purity over time
Increased baseline noise in chromatograms; reduced synthetic yield.
Combined photo-oxidation and moisture-accelerated degradation.
Implement the Self-Validating Anaerobic Aliquoting Protocol (see below).
Quantitative Impact of Hygroscopicity
To understand the impact of moisture on this compound, we map its behavior against standard European Pharmacopoeia hygroscopicity classes. If left unprotected, the hydrochloride salt of this API will rapidly shift from Class I to Class III.
Pharmacopeia Class
Weight Increase (% w/w)
Impact on 5-Amino-1-benzofuran-2-carboxylic acid HCl
Class I (Non-hygroscopic)
< 0.2%
Ideal state; compound remains a free-flowing, off-white powder.
Class II (Slightly hygroscopic)
0.2% - 2.0%
Onset of surface moisture; slight discoloration due to localized oxidation.
Class III (Hygroscopic)
2.0% - 15.0%
Typical for exposed HCl salts; rapid clumping and accelerated degradation.
Class IV (Very hygroscopic)
> 15.0%
Deliquescence; complete loss of structural integrity and chemical purity.
Part 3: Standard Operating Procedures (SOPs)
Protocol: Self-Validating Anaerobic Aliquoting and Storage
To prevent the degradation mechanisms outlined above, follow this step-by-step methodology. This protocol includes a self-validating system to ensure your preventative measures have not failed over time.
Step 1: Thermal Equilibration
Action: Remove the bulk API container from cold storage (-20°C) and place it in a desiccator at room temperature for at least 2 hours before opening.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder, initiating deliquescence and accelerating oxidation.
Step 2: Anaerobic Transfer
Action: Transfer the equilibrated bulk container into a glove box backfilled with Argon gas.
Causality: Argon is heavier than air and effectively displaces oxygen, preventing the initiation of radical-mediated amine oxidation.
Step 3: Aliquoting into Amber Vials
Action: Weigh out single-use aliquots into pre-dried, amber-glass vials.
Causality: The benzofuran ring is a conjugated system that absorbs UV light. Photo-excitation lowers the activation barrier for oxidation. Amber glass blocks the critical UV wavelengths.
Step 4: Self-Validating Seal Preparation
Action: Before sealing, record the exact mass of the vial + powder + cap (
W1
). Place a small, commercially available oxygen indicator strip inside one "dummy" vial prepared alongside your actual samples. Seal all vials tightly with PTFE-lined caps.
Validation Logic: Before using an aliquot months later, re-weigh the vial (
W2
). If
W2>W1
, the seal has failed and moisture has ingressed. If the oxygen indicator in the dummy vial has turned blue, the inert Argon atmosphere was compromised.
Step 5: Desiccated Cold Storage
Action: Place the sealed vials into a secondary container filled with anhydrous calcium sulfate (Drierite) and store at -20°C.
Step-by-step anaerobic aliquoting and storage workflow to prevent oxidation and moisture uptake.
References
Title: Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III)
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: NIH
URL
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine
Source: NIH
URL
troubleshooting low yield in 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride. As a critical intermediate in the production of vilazodone and other serotonergic agents 1[1], the conversion of 5-nitrobenzofuran-2-carboxylic acid to its corresponding amino hydrochloride salt presents several chemoselective and physical challenges. This document provides field-proven interventions for oxidative degradation, over-reduction, and poor crystallization yields.
Synthesis Workflow & Common Failure Points
Workflow of 5-Amino-1-benzofuran-2-carboxylic acid HCl synthesis and common failure points.
Troubleshooting FAQs
Q: Why is my isolated yield so low, and why does the reaction mixture turn dark brown or black after filtration?
Root Cause : Oxidative degradation. The 5-aminobenzofuran free base is highly electron-rich. Upon exposure to atmospheric oxygen, the amino group rapidly oxidizes, initiating polymerization cascades that form dark, tarry byproducts.
Intervention : Implement a strict inert atmosphere (N₂ or Argon) during the catalyst filtration step. Degas all solvents prior to use. Most importantly, minimize the lifespan of the free base by immediately proceeding to the salt formation step. The hydrochloride salt protonates the amine, drastically reducing its electron density and rendering it stable against oxidation 1[1].
Q: LC-MS analysis shows a +2 Da mass shift in my primary impurity. How do I prevent this?
Root Cause : Over-reduction of the furan ring. The C2-C3 double bond of the benzofuran system is susceptible to hydrogenation, yielding a 2,3-dihydrobenzofuran derivative. This occurs if the hydrogen pressure is too high, the catalyst is too active, or the reaction is left running after the nitro group is fully reduced.
Intervention : Tightly control the hydrogen pressure between 0.3 and 0.5 MPa 2[2]. Monitor the reaction kinetics by tracking H₂ uptake; terminate the reaction exactly when the theoretical volume of hydrogen (3 equivalents) has been consumed. If over-reduction persists, consider switching to a poisoned catalyst (e.g., sulfided Pd/C) to attenuate catalyst activity.
Q: The reduction stalls, leaving unreacted starting material or a hydroxylamine intermediate. What went wrong?
Root Cause : Catalyst poisoning or severe mass transfer limitations. Trace sulfur or halogen impurities in the 5-nitrobenzofuran-2-carboxylic acid precursor can permanently deactivate the palladium catalyst.
Intervention : Ensure the starting material is highly purified (recrystallized). Maintain vigorous agitation (>500 rpm) to overcome the gas-liquid-solid mass transfer barrier inherent in heterogeneous hydrogenation. A catalyst loading of 5–10% w/w (using 5% Pd/C) is standard for this transformation 2[2].
Q: I have confirmed the free base is formed, but my yield drops significantly during the hydrochloride salt isolation. Why?
Root Cause : High solubility of the target salt. If aqueous HCl or highly polar solvents (like pure methanol or water) are used, the 5-amino-1-benzofuran-2-carboxylic acid hydrochloride remains dissolved in the mother liquor.
Intervention : Utilize anhydrous conditions for salt formation. Bubble anhydrous HCl gas into the reaction mixture, or use a standardized solution of HCl in an aprotic solvent (e.g., HCl in dioxane). Induce crystallization by adding a non-polar anti-solvent such as toluene or methyl tert-butyl ether (MTBE) at 0–5 °C 1[1].
Quantitative Data Summary: Reaction Parameters & Deviations
Self-Validating Synthesis of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
This protocol is engineered to validate completion at each critical juncture, ensuring high fidelity and yield.
Step 1: Substrate Preparation & Degassing
Charge a high-pressure hydrogenation reactor with 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) and anhydrous ethanol (15 volumes).
Causality: Ethanol provides optimal solubility for the nitro compound while supporting proton transfer during reduction.
Seal the reactor and purge the headspace with Nitrogen (N₂) three times to displace all oxygen.
Step 2: Catalyst Addition
Briefly open the reactor under a positive N₂ flow and add 5% Palladium on Carbon (Pd/C, 50% wet) at 10% w/w relative to the starting material 2[2].
Causality: Using wet Pd/C mitigates the risk of ignition when the highly active catalyst contacts solvent vapors.
Step 3: Catalytic Hydrogenation
Purge the reactor with Hydrogen (H₂) three times. Pressurize the vessel to 0.4 MPa 2[2].
Initiate vigorous stirring (600 rpm) and maintain the internal temperature between 20–25 °C.
Self-Validation: Monitor the pressure drop. The reaction is complete when H₂ consumption ceases (typically 3–4 hours). Do not exceed this time to prevent furan ring reduction.
Step 4: Filtration (Strict Inert Atmosphere)
Vent the H₂ and purge the reactor with N₂ three times.
Filter the reaction mixture through a pad of Celite under a continuous N₂ blanket.
Critical Warning: Never allow the Pd/C filter cake to dry out, as it is highly pyrophoric. Wash the cake with a minimal amount of degassed ethanol.
Step 5: Anhydrous Salt Formation
Transfer the pale-yellow filtrate immediately to a clean, dry flask equipped with a magnetic stirrer and a temperature probe. Cool the solution to 0–5 °C using an ice bath.
Slowly bubble anhydrous HCl gas (or add 1.2 eq of 4M HCl in dioxane) into the solution 1[1].
Causality: Anhydrous HCl prevents the hydrolytic loss of the product and drives the equilibrium entirely toward the insoluble hydrochloride salt.
Step 6: Crystallization & Isolation
Stir the acidic mixture for 30 minutes at 0 °C. If precipitation is incomplete, slowly add 5 volumes of cold toluene as an anti-solvent.
Filter the precipitated 5-amino-1-benzofuran-2-carboxylic acid hydrochloride. Wash the filter cake with cold toluene (2 volumes).
Dry the product in a vacuum oven at 40 °C to constant weight.
References
Title: Synthesis method of vilazodone intermediate 5-(1-piperazinyl)
Technical Support Center: Optimizing HPLC Retention for 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
Welcome to the Method Development & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of analyzing 5-A...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Method Development & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of analyzing 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride .
This compound presents a classic chromatographic challenge: it features a hydrophobic benzofuran core, but its retention is entirely dictated by its amphoteric functional groups (an aromatic amine at C5 and a carboxylic acid at C2)[1]. Because it is supplied as a hydrochloride salt, the amino group is inherently protonated in aqueous solutions. Mastering its retention requires precise control over its ionization state to prevent it from eluting in the void volume or suffering from severe peak tailing.
Mechanistic Overview: The Zwitterion Dilemma
The fundamental rule of reversed-phase high-performance liquid chromatography (RP-HPLC) is that neutral molecules are retained, while ionized molecules are repelled by the hydrophobic stationary phase.
For 5-Amino-1-benzofuran-2-carboxylic acid, the ionization state is highly pH-dependent[2]:
Low pH (< 3.0): The carboxylic acid is neutralized (-COOH), but the amine remains protonated (-NH3+). The molecule is cationic.
Intermediate pH (4.0 – 7.0): The carboxylic acid ionizes (-COO-) and the amine remains protonated (-NH3+). The molecule is a highly polar zwitterion, leading to near-zero retention on standard C18 columns.
High pH (> 9.0): The amine neutralizes (-NH2), but the carboxylic acid remains ionized (-COO-). The molecule is anionic.
To achieve reproducible retention, we must either suppress this ionization or leverage it using orthogonal chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).
Decision matrix for HPLC separation modes based on pH-dependent ionization states.
Troubleshooting Guide & FAQs
Q1: My compound elutes in the void volume (
t0
) on a standard C18 column. How can I increase retention?Causality: If you are using unbuffered water and acetonitrile, the mobile phase pH is likely around 5.5. At this pH, 5-Amino-1-benzofuran-2-carboxylic acid exists as a zwitterion. Its extreme polarity prevents hydrophobic partitioning into the C18 alkyl chains.
Solution: You must alter the retention mechanism.
Option A (Ion-Pairing): Drop the pH to ~2.1 using 0.1% Trifluoroacetic acid (TFA). The low pH neutralizes the carboxylic acid. Simultaneously, the TFA acts as a volatile ion-pairing reagent; its fluorinated tail binds to the protonated amine, creating a transient, neutral, and hydrophobic complex that retains well on C18[3].
Option B (HILIC): If your detector requires neutral pH (e.g., specific MS applications), switch to a HILIC column. HILIC thrives on polarity, retaining the zwitterion within a water-enriched layer on the silica surface.
Q2: I am seeing severe peak tailing and broad peak shapes. What is causing this?Causality: Peak tailing for basic/amphoteric compounds is almost always caused by secondary ion-exchange interactions. The positively charged amino group (-NH3+) interacts strongly with unreacted, acidic silanol groups (Si-O⁻) on the silica support of the stationary phase.
Solution:
Use a highly end-capped or polar-embedded C18 column designed to shield residual silanols.
Increase your buffer capacity. Using 20–50 mM of a strong buffer (like potassium phosphate at pH 2.3) effectively masks these silanol interactions.
Q3: My retention times are drifting over sequential injections. How do I stabilize them?Causality: Retention time drift indicates incomplete column equilibration. When using ion-pairing reagents (like TFA or heptanesulfonic acid), the stationary phase must be fully coated to establish a dynamic equilibrium[2].
Solution: Ion-pairing methods require extensive equilibration—often 20 to 50 column volumes—before the first injection. Ensure your gradient method includes a sufficient re-equilibration step (at least 5-10 column volumes) at initial conditions between runs.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. You must pass the System Suitability Test (SST) built into step 4 before proceeding with sample analysis.
Protocol A: Low-pH Reversed-Phase with Ion-Pairing (Recommended for UV/PDA Detection)
This protocol utilizes ion suppression for the carboxylic acid and ion-pairing for the amine.
Step 1: Mobile Phase Preparation.
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Step 2: Column Selection. Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Maintain column temperature at 30°C to ensure reproducible mass transfer.
Step 3: Gradient Elution.
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)
2.0 - 10.0 min: 5% to 60% B (Linear gradient)
10.0 - 12.0 min: 60% to 95% B (Column wash)
12.0 - 17.0 min: 5% B (Re-equilibration)
Step 4: System Suitability Test (SST) & Validation. Inject 5 µL of a 10 µg/mL uracil standard (void volume marker,
t0
) followed by the 5-Amino-1-benzofuran-2-carboxylic acid standard.
Validation Criteria: The protocol is validated if the retention factor (
k′=(tR−t0)/t0
) is > 3.0 , and the peak asymmetry factor (
As
) is between 0.95 and 1.20 .
Protocol B: HILIC Mode (Recommended for LC-MS/MS)
This protocol leverages the zwitterionic polarity of the molecule for retention without requiring ion-pairing agents that might suppress MS ionization.
Step 1: Mobile Phase Preparation.
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8.
Mobile Phase B: 100% Acetonitrile.
Step 2: Column Selection. Install a bare silica or zwitterionic HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
Step 3: Isocratic Elution. Deliver a constant flow of 85% Mobile Phase B and 15% Mobile Phase A at 0.4 mL/min. (Note: In HILIC, the organic solvent is the weak solvent, promoting retention).
Step 4: System Suitability Test (SST) & Validation. Inject toluene as a void volume marker.
Validation Criteria: The protocol is validated if
k′
is > 2.5 and retention time %RSD over 5 replicate injections is < 1.0% .
Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride under various method conditions. Use this as a benchmark for your method development.
Separation Mode
Mobile Phase pH
Dominant Ionization State
Expected Retention Factor (
k′
)
Peak Asymmetry (
As
)
Suitability / Notes
RP-HPLC (No Additives)
~5.5
Zwitterion
< 0.5 (Void Elution)
> 2.0 (Severe Tailing)
Fail: Unretained due to extreme polarity.
RP-HPLC (0.1% Formic Acid)
~2.7
Cationic
1.0 - 1.5
1.4 - 1.8
Marginal: Weak ion-pairing; tailing from silanols.
RP-HPLC (0.1% TFA)
~2.1
Cationic + Ion-Pair
3.5 - 5.0
1.0 - 1.2
Optimal (UV): Excellent retention and peak shape.
HILIC (10mM NH₄OAc)
~5.8
Zwitterion
4.0 - 6.0
0.9 - 1.1
Optimal (MS): High retention; MS compatible.
References
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. IOSR Journal of Pharmacy. Available at:[Link]
How to Increase Retention - How to use analytical columns. GL Sciences. Available at: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
Using High-Performance Liquid Chromatography For The Quantitation Analysis Of Amino Acids In Vietnam Edible Bird's Nest. ResearchGate. Available at:[Link]
Technical Support Center: Troubleshooting Background Noise in 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride Assays
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride as a fluorophore b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride as a fluorophore building block or active probe.
Core Mechanistic Principles
To effectively troubleshoot background noise, we must first understand the photophysics of the benzofuran scaffold. This compound operates via an Intramolecular Charge Transfer (ICT) mechanism. The 5-amino group acts as an electron donor, while the 2-carboxylic acid acts as an electron acceptor[1].
Because the compound is supplied as a hydrochloride salt , the amino group is initially protonated (
−NH3+
). A protonated amine lacks the lone electron pair required to participate in the ICT push-pull system. This disruption blue-shifts the emission, drastically lowers the quantum yield, and forces researchers to increase detector gain—which inadvertently amplifies background auto-fluorescence and scattering noise[2]. Furthermore, like many planar hydrophobic fluorophores, benzofuran derivatives are highly prone to Aggregation-Caused Quenching (ACQ) in polar aqueous environments[3].
Mechanistic pathway showing how pH dictates the Intramolecular Charge Transfer (ICT) state.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio (SNR) so low, and why is the background fluorescence dominating my assay?
Causality: You are likely dissolving the hydrochloride salt directly into unbuffered water or a weak buffer. The HCl salt acidifies the microenvironment, keeping the 5-amino group protonated. This breaks the ICT state, plunging the specific fluorescence signal while background auto-fluorescence remains constant[1].
Solution: You must force the deprotonation of the amino group by using a strong biological buffer (pH 7.4–8.0) to restore the ICT state.
Q2: I adjusted the pH to 7.4, but the background noise is still high and the solution looks slightly cloudy. What is happening?
Causality: You are experiencing Aggregation-Caused Quenching (ACQ) and Rayleigh scattering. The deprotonated benzofuran core is highly hydrophobic. In purely aqueous buffers, the molecules stack and aggregate. These aggregates quench specific fluorescence and scatter the excitation light, which the detector misinterprets as high background noise[3].
Solution: Introduce a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., Pluronic F-127) to encapsulate the hydrophobic core and maintain monomeric dispersion.
Q3: My assay was working perfectly last week, but today the background noise has doubled using the same stock solution. Why?
Causality: Aromatic amines are highly susceptible to oxidation. Exposure to dissolved oxygen and ambient light over time converts the 5-amino group into oxidized byproducts (e.g., quinone-imines). These byproducts are either highly auto-fluorescent or act as dark quenchers, both of which destroy your assay window.
Solution: Always prepare stock solutions in anhydrous DMSO, purge vials with Argon gas, and store them in opaque containers at -20°C.
Troubleshooting Decision Matrix
Step-by-step logical workflow for diagnosing and resolving background noise.
Quantitative Impact of Troubleshooting Strategies
The following table summarizes the expected quantitative improvements when applying the protocols below. Data represents a standard 10 µM probe concentration excited at its optimal wavelength.
Assay Condition
Primary Mechanism of Noise
Specific Signal (RFU)
Background (RFU)
Signal-to-Noise Ratio (SNR)
Unbuffered Water (pH ~4.5)
Broken ICT (Protonated Amine)
1,200
8,500
0.14
HEPES Buffer (pH 7.4)
Aggregation / Scattering (ACQ)
18,500
4,200
4.40
HEPES + 0.1% BSA
None (Optimized Monomeric ICT)
45,000
1,100
40.90
Aged Stock (14 Days, O₂ Exposed)
Oxidation Byproducts
12,000
15,500
0.77
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols include built-in validation steps so you can verify the chemical state of your assay before running the microplate reader.
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Objective: Prevent amine oxidation and maintain the integrity of the benzofuran core.
Equilibration: Allow the lyophilized 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride vial to reach room temperature in a desiccator before opening to prevent condensation.
Dissolution: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Do not use water for the stock solution, as it accelerates hydrolysis and oxidation.
Degassing: Gently bubble Argon or Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen.
Storage: Aliquot into amber microcentrifuge tubes, blanket the headspace with Argon, and store at -20°C.
Self-Validation Step: Before use, dilute a 1 µL aliquot into 1 mL of DMSO and measure the absorbance spectrum. A sharp peak should be visible. If the peak has broadened significantly or shifted >15 nm compared to a fresh batch, the amine has oxidized, and the stock must be discarded.
Protocol 2: Assay Buffer Formulation for Background Minimization
Objective: Neutralize the hydrochloride salt to restore ICT and prevent hydrophobic aggregation[4].
Buffer Base: Prepare a 50 mM HEPES buffer. Adjust the pH to 7.4 using NaOH. Rationale: HEPES provides strong buffering capacity in the physiological range, ensuring the HCl salt does not acidify the microenvironment.
Anti-Aggregation Additive: Add Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v). Stir gently to avoid foaming. Rationale: The hydrophobic pockets of BSA sequester the benzofuran core, preventing ACQ and Rayleigh scattering.
Working Solution: Dilute the 10 mM DMSO stock into the assay buffer to your final working concentration (typically 1–10 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity in live-cell assays.
Self-Validation Step: Shine a standard red or green laser pointer through the transparent vial containing your working solution. If you see a solid, visible beam of light passing through the liquid (the Tyndall effect), your compound has aggregated. You must increase the BSA concentration or add 0.05% Pluronic F-127 until the beam disappears.
References
Minta, A., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic sodium. Journal of Biological Chemistry, 264(32), 19449-19457. Available at:[Link]
Klymchenko, A. S., et al. (2019). Solvatochromic Near-Infrared Probe for Polarity Mapping of Biomembranes and Lipid Droplets in Cells under Stress. The Journal of Physical Chemistry Letters, 10(11), 2922-2928. Available at:[Link]
Vetter, I., et al. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS One, 14(3), e0213751. Available at:[Link]
Technical Support Center: Handling & Troubleshooting 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5).
As a highly versatile building block used in the synthesis of biologically active molecules—such as histamine H3 receptor antagonists and anti-arrhythmic agents[1]—this compound presents unique handling challenges. While the benzofuran core provides a stable scaffold, the primary aromatic amine and the hydrochloride salt form introduce specific vulnerabilities to oxidation and moisture[2]. This guide synthesizes field-proven insights to help you troubleshoot degradation issues and establish self-validating laboratory protocols.
The Causality of Degradation: Room Temperature vs. -20°C
To understand how to handle this compound, we must first understand the causality behind its degradation mechanisms.
The Vulnerability of the Aromatic Amine:
Primary aromatic amines are inherently susceptible to photo-oxidation and auto-oxidation. The lone pair of electrons on the nitrogen atom is delocalized into the benzofuran ring, making the molecule highly reactive to atmospheric oxygen and light[3]. At room temperature, thermal energy accelerates this oxidation, leading to the formation of N-oxides, azo dimers, and dark-colored polymeric impurities[4].
The Double-Edged Sword of the Hydrochloride Salt:
Converting the free base to a hydrochloride (HCl) salt is a standard industry practice to improve aqueous solubility and bioavailability[5]. However, HCl salts are notoriously hygroscopic[6]. When exposed to ambient humidity at room temperature, the salt acts as a moisture sponge. This absorbed water creates a micro-environment that increases molecular mobility, facilitating hydrolysis and drastically accelerating the oxidative degradation of the amine group.
The -20°C Advantage (Kinetic Trapping):
Storing the compound at -20°C achieves two critical protective functions:
Thermodynamic Suppression: It removes the thermal activation energy required for oxidation, effectively freezing the degradation kinetics.
Moisture Exclusion: It prevents the hygroscopic HCl salt from absorbing atmospheric water, maintaining the anhydrous crystal lattice required for long-term stability.
Degradation pathways of the amine salt at room temperature.
Troubleshooting Guide & FAQs
Q: Why did my white/off-white powder turn pink or dark brown after being left on the benchtop overnight?A: This is the visual hallmark of photo-oxidation. The 5-amino group on the benzofuran ring has oxidized to form azo compounds or polymeric impurities. Even brief exposure to laboratory lighting and atmospheric oxygen at room temperature can initiate this radical chain reaction. Action: Discard heavily discolored batches if high purity is required for your synthesis.
Q: I am getting inconsistent molar yields in my downstream amide-coupling reactions. Could the storage condition be the issue?A: Yes. If the compound was stored at room temperature without strict desiccation, the hygroscopic HCl salt likely absorbed significant atmospheric moisture[6]. You are no longer weighing pure compound; you are weighing compound plus water. This throws off your stoichiometric calculations. Action: Always store at -20°C and equilibrate to room temperature in a desiccator before weighing.
Q: My LC-MS analysis shows new peaks with a mass shift of +16 Da and -2 Da after storing the compound at room temperature for a month. What are these?A: A +16 Da shift indicates N-oxidation (addition of an oxygen atom to the primary amine). A -2 Da shift often indicates the formation of an azo dimer (loss of hydrogen during oxidative coupling). These are direct results of thermal and oxidative stress[3].
Quantitative Stability Data: Room Temperature vs. -20°C
The following table summarizes the expected stability metrics of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride under different storage conditions, demonstrating the necessity of cold storage.
Storage Condition
Timeframe
Purity (HPLC)
Moisture Content (Karl Fischer)
Physical Appearance
-20°C (Dark, Desiccated)
1 Month
> 99.5%
< 0.5%
Off-white crystalline powder
-20°C (Dark, Desiccated)
6 Months
> 99.0%
< 0.5%
Off-white crystalline powder
Room Temp (25°C, Ambient)
1 Week
~ 97.0%
2.0% - 3.5%
Slight pink discoloration
Room Temp (25°C, Ambient)
1 Month
< 90.0%
> 5.0%
Dark brown/purple clumping
Room Temp (Light Exposed)
48 Hours
< 95.0%
1.5% - 2.0%
Rapid browning
Self-Validating Experimental Protocols
To ensure scientific integrity, handling protocols must be self-validating. The following workflow ensures that the compound remains intact from the moment you receive it to the moment it enters your reaction vessel.
Protocol A: Best-Practice Aliquoting and Storage
Objective: Prevent moisture condensation and oxidative degradation during routine handling.
Equilibration (Critical Step): Upon removing the bulk bottle from the -20°C freezer, place it immediately into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes before opening. Causality: Opening a cold bottle in ambient air causes instant condensation of atmospheric moisture onto the hygroscopic salt.
Inert Atmosphere Handling: Transfer the equilibrated bottle to a glove box purged with dry Nitrogen or Argon.
Aliquoting: Weigh the required amounts into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation of the aromatic amine.
Sealing and Storage: Purge each individual aliquot vial with Argon, seal tightly with PTFE-lined caps, and immediately return to the -20°C freezer.
Best-practice aliquoting and storage workflow for moisture- and oxygen-sensitive amine salts.
Objective: Validate the purity of the compound before committing it to expensive downstream syntheses.
Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of anhydrous LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Prepare this immediately before injection to prevent solution-state degradation.
Chromatography: Run a fast gradient (e.g., 5% to 95% Acetonitrile over 5 minutes) on a C18 column.
Mass Spectrometry Validation:
Look for the primary intact mass: [M+H]+ at m/z 178.05 (Note: The HCl salt dissociates in solution; the mass spectrometer detects the protonated free base, C9H8NO3+).
Self-Validation Check: Scan for m/z 194.05 (N-oxide impurity) and m/z 353.1 (azo dimer). If these impurity peaks constitute >2% of the total ion chromatogram area, the aliquot has been compromised by room-temperature storage and should be discarded.
Technical Support Center: Troubleshooting In Vivo Precipitation of 5-Amino-1-benzofuran-2-carboxylic Acid HCl
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing in vivo precipitation challenges with 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing in vivo precipitation challenges with 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride . Because this compound is an amphoteric molecule (containing both a basic amine and an acidic carboxyl group) formulated as a hydrochloride salt, it exhibits complex phase behaviors in physiological environments.
This guide synthesizes mechanistic causality, formulation strategies, and self-validating experimental protocols to help you maintain systemic exposure during pharmacokinetic (PK) and toxicological studies.
Part 1: Mechanistic FAQ (The "Why")
Q1: Why does 5-Amino-1-benzofuran-2-carboxylic acid HCl precipitate in vivo despite being a highly soluble salt in water?A1: The precipitation is driven by two distinct physiological triggers depending on the route of administration and the local microenvironment:
The Common Ion Effect (Gastric Environment): In the stomach, the high endogenous chloride concentration (~0.1 M) shifts the solubility equilibrium. According to Le Chatelier’s principle, excess chloride ions suppress the dissolution of the HCl salt, driving it back into its solid state. Slightly soluble hydrochlorides are exceptionally sensitive to this effect (1[1]).
Salt Disproportionation (Intestinal/Systemic Environment): When the compound enters the intestine (pH 6.5) or plasma (pH 7.4), the environmental pH exceeds the
pHmax
(the pH at which the salt and free base/zwitterion have equal solubility). The HCl salt rapidly disproportionates, shedding its HCl and converting into the poorly soluble zwitterionic form (2[2]).
Mechanistic pathways leading to in vivo precipitation of the HCl salt.
Part 2: Formulation & Administration Strategies (The "How")
Q2: How can I formulate this compound to prevent precipitation during oral gavage studies?A2: You must engineer the formulation to maintain a supersaturated state. This is achieved by adding precipitation inhibitors (such as the polymer PVP/VA) which sterically hinder crystal nucleation, and surfactants (like Tween 80) to enhance wetting and dissolution. Furthermore, adjusting the formulation pH to remain below the API's
pHmax
prevents premature conversion to the free base in the dosing vial (2[2]).
Q3: My dosing suspension precipitates in the vial before I can even administer it to the mice. How do I fix this?A3: This is a classic sign of rapid salt disproportionation occurring ex vivo. The kinetic rate of disproportionation is highly temperature-dependent. By cooling the suspension in an ice bath (2–8 °C) immediately after preparation and keeping it chilled until administration, you can kinetically arrest the disproportionation process, ensuring dose homogeneity (2[3]).
Part 3: Quantitative Physicochemical Profiling
Understanding the exact solubility limits across different physiological compartments is critical for rational formulation design (4[4]).
Parameter
Representative Value
Pharmacokinetic Implication
Molecular Weight (HCl salt)
213.62 g/mol
Small molecule; highly permeable if kept in a dissolved state.
Solubility in DiH₂O (Unbuffered)
> 20 mg/mL
High apparent solubility; misleading for in vivo predictions.
Solubility in SGF (pH 1.2, High Cl⁻)
< 1.0 mg/mL
Severe suppression due to the common ion effect in the stomach.
Solubility in FaSSIF (pH 6.5)
< 0.5 mg/mL
Rapid precipitation due to zwitterion formation in the intestine.
Estimated
pHmax
~1.3 - 1.5
Formulation pH must be kept below this threshold to prevent ex vivo free base conversion.
Part 4: Validated Experimental Protocols
Iterative workflow for formulating poorly soluble HCl salts to prevent precipitation.
Protocol 1: In Vitro Two-Stage Biorelevant Precipitation Screen
Causality: Because precipitation is a kinetic process, static solubility tests are insufficient. This two-stage assay simulates the transit from the stomach (SGF) to the intestine (FaSSIF) to evaluate if the supersaturated state lasts long enough to permit absorption.
Step-by-Step Methodology:
Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing physiological bile salts.
Gastric Phase Incubation: Add the formulated API (e.g., 5 mg/mL) to 10 mL of SGF at 37 °C. Stir at 100 RPM for 30 minutes. Sample 0.5 mL, filter through a 0.22 µm PTFE syringe filter, and dilute immediately for HPLC analysis.
Intestinal Shift: Rapidly transfer the 10 mL SGF mixture into 10 mL of double-concentrated FaSSIF to induce a pH shift to ~6.5.
Supersaturation Monitoring: Take filtered samples at 5, 15, 30, 60, and 120 minutes post-shift. Quantify the dissolved API concentration via HPLC.
Validation Checkpoint: The assay is self-validating if a control arm (API in buffer without PVP/VA) exhibits a >80% drop in dissolved concentration within 15 minutes of the intestinal shift. If the control does not precipitate, the assay lacks discriminative power.
Protocol 2: Preparation of a Stabilized In Vivo Dosing Suspension
Causality: Milling reduces particle size to maximize the dissolution rate, while PVP/VA acts as a polymeric precipitation inhibitor. Thermal control (cooling) prevents the pH-driven disproportionation of the salt prior to administration.
Step-by-Step Methodology:
Vehicle Preparation: Dissolve 20 mg/mL PVP/VA (precipitation inhibitor) and 5 mg/mL Tween 80 (wetting agent) in sterile water for injection.
API Wet Milling: Add 5-Amino-1-benzofuran-2-carboxylic acid HCl to achieve a 5 mg/mL concentration. Sonicate the suspension using a probe sonicator (10 seconds on / 10 seconds off) in an ice bath for 5 minutes to reduce particle size without inducing thermal degradation.
pH Adjustment: Measure the pH of the suspension. If it exceeds 1.5, adjust dropwise with 0.1 N HCl to bring the pH below the
pHmax
(~1.3).
Thermal Control: Immediately transfer the dosing vial to an ice bath (2–8 °C) and maintain this temperature during the animal dosing procedure.
Validation Checkpoint: Monitor the pH of the final suspension at room temperature vs. 4 °C over a 4-hour window. The system is validated if the 4 °C aliquot maintains a stable pH (<0.2 unit drift), while the room temperature aliquot shows a steady pH increase, confirming that thermal control successfully arrests disproportionation.
Part 5: References
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation
Source: University of Helsinki (Helda)
URL:
Precaution on use of hydrochloride salts in pharmaceutical formulation
Source: PubMed (NIH)
URL:
Evaluating Drug Salt Dissolution and Precipitation Processes for Rational Formulation Strategies
Source: Pion Inc.
URL:
Technical Support Center: Crystallization Optimization for 5-Amino-1-benzofuran-2-carboxylic acid HCl
Welcome to the advanced troubleshooting and methodology hub. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 5-Amin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and methodology hub. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride.
Because this molecule is an ampholyte (containing both a weakly basic amino group and an acidic carboxylic acid group), its hydrochloride salt is highly sensitive to its microenvironment. This guide moves beyond generic troubleshooting; it establishes a self-validating framework where every parameter—from microenvironmental pH to cooling trajectories—is mechanistically justified to ensure phase purity, optimal crystal habit, and high yield.
PART 1: Fundamental Physicochemical Data
To optimize crystallization, we must first map the thermodynamic boundaries of the API. The tables below summarize the critical parameters and solvent behaviors that dictate our experimental design.
The weakly basic amino group is protonated. Molecule is highly soluble in purely aqueous media.
| pHmax | ~1.5 - 2.5 (Estimated) | Crystallization must occur strictly below this pH. Exceeding it triggers free base precipitation[1]. |
| Solubility Profile | High in polar protic solvents | Requires organic/anti-solvent systems (e.g., EtOH/EtOAc) to achieve acceptable yields without degrading the salt. |
| Disproportionation Risk | Critical | Requires excess HCl (common ion effect) and low moisture environments to stabilize the salt form[2]. |
Q1: During cooling crystallization, my yield is low, and XRPD analysis shows the presence of the free base rather than the pure HCl salt. What is causing this, and how can I fix it?Causality: You are experiencing salt disproportionation. When the HCl salt of a weakly basic amine is dissolved, the microenvironmental pH can shift above the
pHmax
(the pH at which the solubility of the salt and free base are equal)[3]. Above
pHmax
, the free base becomes the thermodynamically stable solid phase and precipitates out[1]. Furthermore, the hydrochloride salt's inherently higher solubility (
Ksp
) compared to the free base makes it highly susceptible to this transformation if water activity is high[2].
Protocol/Solution:
pH Modulation & Common Ion Effect: Conduct the crystallization in an organic solvent (e.g., Ethanol) spiked with a controlled excess of HCl (e.g., 0.1M). This depresses the microenvironmental pH well below
pHmax
and utilizes the common ion effect to selectively decrease the solubility of the HCl salt, driving its precipitation[3].
Temperature Control: Implement a sub-ambient cooling profile. Cooling decreases the salt's solubility more rapidly than the free base's solubility, effectively raising the
pHmax
and widening your safe operating window[4].
Q2: Upon adding an anti-solvent (e.g., Ethyl Acetate), the solution turns cloudy and forms a dense, sticky liquid layer at the bottom of the reactor instead of crystals. Why?Causality: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the crystallization trajectory crosses the binodal curve before crossing the solubility curve. This is typically caused by generating supersaturation too rapidly (e.g., dumping anti-solvent) in a system lacking primary nucleation sites. The solute-rich liquid phase is highly prone to trapping impurities and degrading the API.
Protocol/Solution:
Determine the Metastable Zone Width (MZW): Map the solubility and LLPS boundaries using turbidity probes.
Seeding Strategy: Heat the mixture to a clear solution, then cool it to a temperature just inside the metastable zone (before the LLPS boundary). Introduce 1-2 wt% of high-purity seed crystals.
Isothermal Hold: Hold the temperature steady for 1-2 hours to allow the seeds to consume the supersaturation, shifting the thermodynamic trajectory away from the LLPS region.
Q3: The isolated crystals are fine, static-prone needles that cause severe filtration bottlenecks. How can I modify the crystal habit to form thicker prisms?Causality: Needle-like (acicular) growth indicates that the crystal is growing rapidly along one crystallographic axis while the other axes are kinetically starved. High supersaturation driving forces exacerbate this 1D growth.
Protocol/Solution:
Cubic Cooling Profile: Abandon linear cooling. Use a slow, non-linear (cubic) cooling rate (e.g.,
T(t)=Tstart−(Tstart−Tend)×(t/ttotal)3
). This matches the cooling rate to the available crystal surface area, maintaining a constant, low supersaturation.
Temperature Cycling (Ostwald Ripening): Introduce heating/cooling cycles (e.g., cool to 20°C, heat to 30°C, cool to 15°C). The heating phase dissolves the thermodynamically unstable fine needles, while the cooling phase deposits that mass onto the more stable faces of larger crystals, promoting 3D growth.
PART 3: Process Workflows & Logical Relationships
Thermodynamic pathways of disproportionation vs. stable HCl salt crystallization.
Optimized seeded cooling crystallization workflow to prevent LLPS and disproportionation.
PART 4: Standard Operating Procedure (SOP)
Protocol: Seeded Cooling Crystallization with pH Control
Objective: Isolate phase-pure 5-Amino-1-benzofuran-2-carboxylic acid HCl with optimized crystal habit and zero disproportionation.
Dissolution: Suspend the crude API in 10 volumes of Ethanol. Add concentrated HCl dropwise until the apparent pH is < 1.5. Heat to 60°C under agitation (250 RPM) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove foreign particulates that could cause uncontrolled primary nucleation.
Primary Cooling: Cool the solution linearly to 45°C at a rate of 0.5°C/min to enter the metastable zone safely above the LLPS boundary.
Desupersaturation Hold: Maintain the suspension isothermally at 45°C for 120 minutes.
Self-Validating Step: Monitor the FBRM (Focused Beam Reflectance Measurement) chord length distribution during this hold. A steady shift toward larger chord lengths without a secondary spike in fine counts validates that mass is depositing on the seed crystals (growth) rather than triggering uncontrolled primary nucleation or disproportionation.
Cubic Cooling: Cool the suspension from 45°C to 5°C over 6 hours using a cubic cooling trajectory to maintain constant supersaturation and promote 3D prism growth.
Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) Ethyl Acetate to displace the mother liquor without inducing solvent-mediated disproportionation.
Drying: Dry under vacuum at 40°C until constant weight is achieved.
PART 5: References
[1] Title: Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate
Source: Pharxmon Consulting / Springer
URL:
[2] Title: How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations
Source: Crystal Pharmatech
URL:
[3] Title: Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation
Source: Molecular Pharmaceutics - ACS Publications
URL:
[4] Title: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation
Source: University of Helsinki
URL:
Technical Support Center: Troubleshooting Impurities in 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride Batches
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common purity challenges encountered during the synthesis and handling of this compound. As a critical building block in pharmaceutical research, ensuring its high purity is paramount for reliable and reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify and resolve impurity-related issues in your experimental batches.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your work, presented in a question-and-answer format. The goal is not just to provide a solution, but to explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Q1: My final product has a distinct yellow or brownish discoloration instead of the expected off-white solid. What are the likely causes and how can I fix this?
A1: Discoloration is a common issue and typically points to the presence of chromophoric (color-containing) impurities. These can arise from several sources throughout the synthetic and work-up processes.
Causality: The most frequent culprits are oxidation byproducts and residual, highly conjugated impurities from starting materials. The 5-amino group is an electron-donating group, making the benzofuran ring system susceptible to oxidation, which can form colored quinone-like species, especially when exposed to air and light over time. Additionally, side reactions during synthesis, such as polymerization or tarification, can introduce complex, colored impurities.[1]
Troubleshooting & Remediation Protocol:
Activated Charcoal Treatment: This is the first line of defense against colored impurities. Activated charcoal has a high surface area that effectively adsorbs large, flat, conjugated molecules.
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal (typically 1-2% w/w). Stir and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the charcoal.
Rationale: The celite prevents fine charcoal particles from passing through the filter paper and contaminating your purified product.
Strategic Recrystallization: If charcoal treatment is insufficient, a carefully chosen recrystallization can remove more soluble colored impurities.
Protocol: After the charcoal treatment and hot filtration, allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration. A second recrystallization may be necessary.
Analytical Verification: Assess the success of the purification by comparing the product before and after treatment using UV-Vis spectroscopy or by visual inspection. Purity should be confirmed with HPLC analysis.
Q2: My HPLC analysis shows a persistent impurity peak with a retention time very close to my main product. How do I identify and eliminate this impurity?
A2: A closely eluting peak strongly suggests the presence of a structurally similar impurity. This could be an isomer, a precursor that was incompletely converted, or a byproduct from a minor reaction pathway.
Causality: Many synthetic routes for benzofurans involve cyclization reactions.[2][3][4][5] Depending on the specific precursors and catalysts used, regioisomers can form. For instance, in acid-catalyzed cyclizations, the regioselectivity of the ring closure might not be perfect, leading to isomeric byproducts.[6] Another possibility is an impurity present in the starting materials that undergoes the same reaction sequence, leading to an analogous impurity in the final product.[7][8]
Troubleshooting & Remediation Protocol:
Identification (LC-MS Analysis): The most direct way to identify the unknown is to analyze the batch by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the impurity can provide crucial clues.
If the mass matches a known intermediate, the reaction may be incomplete.
If the mass is identical to the product, it is likely an isomer.
If the mass corresponds to a predicted side-product, the reaction conditions may need optimization.
Purification Strategy:
Optimize Recrystallization: Experiment with different solvent systems. A table of suggested solvents is provided below. The goal is to find a system where the product and the impurity have significantly different solubilities.
Preparative HPLC: If co-crystallization is an issue, preparative HPLC is the most effective, albeit more resource-intensive, method for separating closely related compounds.
Prevention (Reaction Optimization): Revisit the synthesis. Could a change in catalyst, temperature, or reaction time favor the formation of the desired product and suppress the side reaction? For example, some catalysts offer higher selectivity in benzofuran synthesis.[2]
Table 1: Recommended Solvents for Recrystallization
Solvent System
Target Impurities
Rationale
Ethanol/Water
Polar impurities, starting materials
Good solvency for the hydrochloride salt when hot, but lower solvency upon cooling and addition of water.
Methanol
General purpose
Often provides good crystal formation for polar organic molecules.
Isopropanol/Hexane
Less polar byproducts
Isopropanol dissolves the product, and hexane acts as an anti-solvent to induce crystallization.
Acetic Acid/Water
For stubborn polar impurities
The acidic environment can help keep the amine protonated and aid in selective crystallization.
Q3: My ¹H NMR spectrum indicates the presence of residual solvents like DMF, ethyl acetate, or ethanol. What is the most effective removal method?
A3: Residual solvents are a common problem resulting from the synthesis and purification steps. While often not reactive, they are still impurities that must be controlled to specified limits, especially in a pharmaceutical context.
Causality: Solvents become trapped within the crystal lattice of the solid product during precipitation or crystallization. High-boiling point solvents like DMF are particularly difficult to remove.
Troubleshooting & Remediation Protocol:
High-Vacuum Drying: The simplest method is to dry the material under high vacuum (e.g., <1 mmHg) at a moderately elevated temperature (e.g., 40-50 °C). The temperature should be chosen carefully to be effective without causing thermal degradation of the product.
Solvent Trituration/Slurrying: If vacuum drying is ineffective, especially for high-boiling solvents, trituration can be used.
Protocol: Suspend the solid product in a liquid in which it is insoluble but the impurity solvent is soluble (e.g., diethyl ether or hexanes). Stir the slurry vigorously for 30-60 minutes. The trapped solvent will partition out of the solid into the liquid phase. Filter the solid and dry it under vacuum.
Re-precipitation: A final option is to dissolve the product in a minimal amount of a good solvent (e.g., methanol) and then rapidly add a large volume of an anti-solvent (e.g., diethyl ether) to cause the product to "crash out" or precipitate. This process often forms an amorphous or microcrystalline solid that is less likely to trap solvent molecules. Filter and dry thoroughly.
Section 2: Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving impurity issues in your batches of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride.
adjusting pH for optimal 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride stability in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility and degradation issues when working with amphoteric compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility and degradation issues when working with amphoteric compounds.
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS: 1170547-23-5) presents a classic formulation challenge[1]. Because it contains both an electron-rich aromatic amine and a carboxylic acid, its stability and solubility are highly dependent on the pH of your solvent system.
This guide is designed to provide you with the mechanistic causality behind these issues, troubleshooting steps, and field-proven protocols to ensure the integrity of your experimental data.
Part 1: The Causality of Instability (Physicochemical Mechanisms)
To successfully formulate this compound, you must treat it as a dynamic system governed by its protonation states. The molecule possesses two ionizable groups:
Carboxylic Acid (-COOH): Predicted pKa of ~3.12[2].
Because the compound is supplied as a hydrochloride (HCl) salt, dissolving it in pure water yields a highly acidic solution (pH < 2.0). At this stage, the amine is protonated (-NH3+), making it highly soluble and resistant to oxidation.
However, when researchers attempt to neutralize the solution to physiological pH (7.4) for cell-based assays, they inadvertently force the molecule through its isoelectric point (pI ~ 2.9) . At this pH, the molecule becomes a zwitterion (net charge of zero) and crashes out of solution. Furthermore, once physiological pH is reached, the amine is fully deprotonated. Free aromatic amines are highly susceptible to auto-oxidation in the presence of dissolved oxygen, leading to rapid degradation[4].
Fig 1: Protonation states of 5-Amino-1-benzofuran-2-carboxylic acid across pH ranges.
Quantitative Physicochemical Summary
Property
Value
Experimental Implication
Molecular Weight
213.62 g/mol (HCl salt)
Use this MW for molarity calculations, not the free base MW (177.16 g/mol )[1].
Carboxylic Acid pKa
~3.12
Deprotonates above pH 4.0, increasing aqueous solubility as an anion[2].
Aromatic Amine pKa
~2.69
Protonated below pH 2.0, protecting against oxidative degradation[3].
Isoelectric Point (pI)
~2.90
Minimum solubility zone. Avoid holding solutions at this pH during titration.
Part 2: Troubleshooting Matrix
Observation
Root Cause
Immediate Corrective Action
Solution turns cloudy/precipitates during pH adjustment
Isoelectric precipitation (pH 2.5 - 4.0). The zwitterion has zero net charge.
Bypass this pH range rapidly using a stronger base, or use a co-solvent (e.g., 5-10% DMSO) before titrating.
Solution darkens (pink/brown) over time at pH 7.4
Auto-oxidation of the free aromatic amine into colored azo/quinone compounds.
Prepare fresh daily. Use degassed buffers and add 1 mM Ascorbic Acid or DTT to the buffer[5].
Inconsistent biological assay results
Degradation of the active compound during storage in aqueous media.
Store stock solutions at -20°C in DMSO or acidic buffer (pH < 2.0). Do not store aqueous solutions at pH > 5.0.
Part 3: In-Depth FAQs
Q: Why can't I just dissolve the powder directly into PBS (pH 7.4)?A: While the final anionic form is soluble at pH 7.4, the solid HCl salt creates localized micro-environments of high acidity as it dissolves. As the buffer neutralizes these acidic pockets, the local pH hits the isoelectric point (~2.9), causing the compound to form an insoluble shell around the remaining powder. Solution: Dissolve in DMSO first, then dilute into PBS under vigorous vortexing.
Q: My assay requires a strictly aqueous environment (no DMSO). How can I achieve this?A: You can prepare an organic solvent-free aqueous solution by dissolving the crystalline solid directly into a slightly acidic buffer (e.g., pH 5.0 acetate buffer) where it bypasses the pI, and then gently titrating to pH 7.4. However, as seen with similar aminosalicylic acids, aqueous solutions at physiological pH should not be stored for more than one day[5].
Q: How do I prevent the solution from turning pink/brown?A: The color change is a visual indicator of amine oxidation[4]. To prevent this, you must remove the oxidizing agent (dissolved oxygen). Purge your buffers with inert gas (Nitrogen or Argon) for 15 minutes prior to use. Additionally, supplementing your buffer with a compatible antioxidant (like 1 mM Ascorbic Acid) will act as a sacrificial electron donor, protecting your compound.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Stable Stock Solution (DMSO)
This protocol utilizes organic solvents to bypass pH-dependent precipitation entirely.
Weighing: Weigh exactly 2.14 mg of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride.
Solvent Purging: Purge 1.0 mL of anhydrous DMSO with Nitrogen gas for 5 minutes to remove dissolved oxygen[5].
Dissolution: Add the purged DMSO to the compound. Vortex for 30 seconds until completely clear.
Self-Validation Check: The solution must be perfectly clear and colorless. Any tint indicates pre-existing oxidation in the powder.
Storage: Aliquot into amber, air-tight vials. Blanket the headspace with Nitrogen gas before sealing. Store at -20°C. Stable for up to 3 months.
Protocol B: Preparation of a 1 mM Working Solution at Physiological pH (7.4)
This protocol is for immediate use in cell-based or biochemical assays.
Buffer Preparation: Prepare your target buffer (e.g., 1X PBS). Add 1 mM Ascorbic Acid or 1 mM DTT to act as an antioxidant shield.
Degassing: Bubble Nitrogen or Argon gas through the buffer for 15 minutes.
Dilution: While vigorously vortexing the degassed buffer, add the 10 mM DMSO stock solution dropwise (1 part stock to 9 parts buffer).
Causality Note: Vigorous mixing prevents localized pooling at the isoelectric point, ensuring the compound transitions instantly to the soluble anionic form.
Usage: Use this solution within 4 hours. Discard any remaining solution at the end of the day[5].
Part 5: Solution Lifecycle & Decision Workflow
Fig 2: Workflow for preparing stable solutions and managing pH-dependent degradation.
Part 6: References
Wikipedia. "Aniline - Basicity and Oxidation". wikipedia.org. Available at:[Link]
5-Amino-1-benzofuran-2-carboxylic Acid vs. 5-Aminoindole-2-carboxylic Acid: A Comprehensive Efficacy & Application Guide
Executive Summary: The Bicyclic Heteroaromatic Dilemma In rational drug design and advanced organic synthesis, the selection of a bicyclic heteroaromatic scaffold fundamentally dictates a molecule's pharmacokinetic fate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Bicyclic Heteroaromatic Dilemma
In rational drug design and advanced organic synthesis, the selection of a bicyclic heteroaromatic scaffold fundamentally dictates a molecule's pharmacokinetic fate and target affinity. 5-Amino-1-benzofuran-2-carboxylic acid (and its hydrochloride salt) and 5-aminoindole-2-carboxylic acid are two highly versatile building blocks. While structurally similar—differing only by a single heteroatom (oxygen vs. nitrogen) in the five-membered ring—their electronic profiles, hydrogen-bonding capacities, and downstream applications are radically different.
This guide objectively compares these two scaffolds, detailing the causality behind their selection in neurotherapeutics (e.g., Vilazodone) versus antivirals/oncology (e.g., Delavirdine, CXCR4 antagonists), supported by field-proven experimental workflows.
Electronic & Physicochemical Profiling
The substitution of oxygen for nitrogen in the heteroaromatic core alters the electron density of the entire fused system.
Benzofuran Core (Oxygen): The oxygen atom is more electronegative but less willing to donate its lone pair into the aromatic system compared to nitrogen. It acts strictly as a hydrogen-bond acceptor . This increases the lipophilicity of the scaffold and reduces the desolvation penalty when binding to highly hydrophobic pockets, making it ideal for central nervous system (CNS) targets.
Indole Core (Nitrogen): The indole nitrogen (NH) is a potent hydrogen-bond donor . It mimics the rigid backbone of peptides, allowing it to form critical directional hydrogen bonds with target proteins (e.g., backbone carbonyls or aspartate residues). The higher electron density makes the pyrrole ring more nucleophilic[1].
Caption: Pharmacophore logic and target utility of benzofuran vs. indole scaffolds.
Case Study 1: Benzofuran in Neurotherapeutics (Vilazodone)
In the synthesis of Vilazodone (a serotonin modulator), 5-aminobenzofuran-2-carboxylic acid is utilized as "Vilazodone Intermediate 1". The benzofuran core is deliberately chosen over indole because the serotonin transporter (SERT) binding pocket is highly hydrophobic. An indole NH would introduce an unnecessary desolvation penalty upon binding, whereas the benzofuran oxygen provides the necessary structural rigidity to orient the piperazine ring without the thermodynamic cost of burying a polar donor[5].
Case Study 2: Indole in Antivirals & Oncology (Delavirdine & CXCR4)
Conversely, 5-aminoindole-2-carboxylic acid is the critical precursor for Delavirdine (an HIV-1 NNRTI)[6]. The indole core binds to the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase, where the indole NH forms an indispensable hydrogen bond with the backbone carbonyl of Lys101. Furthermore, in the development of CXCR4 antagonists (anti-cancer agents), the indole scaffold is selected because it perfectly mimics the spatial requirements of the rigid peptide backbone of FC131, interacting directly with Asp171 in the receptor's transmembrane domain[1],[7].
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and validation steps is explicitly defined.
Caption: Step-by-step synthetic workflows for Vilazodone and Delavirdine intermediates.
Protocol A: Synthesis of Vilazodone Precursor (Benzofuran Scaffold)
Objective: Formation of 5-piperazin-1-yl-benzofuran-2-carboxylate methyl hydrochloride.
Cyclization: Suspend 5-aminobenzofuran-2-carboxylic acid (1.0 eq) and bis-(2-chloroethyl)amine hydrochloride (1.2 eq) in a mixture of water and a dipolar aprotic solvent (e.g., N,N-dimethylformamide, DMF)[5].
Causality: DMF stabilizes the transition state of the dual SN2 displacement required to form the piperazine ring without solvolyzing the alkyl chloride reagents.
Esterification & Extraction: Following cyclization, perform esterification using methanol/acid, then separate the organic phase containing the free base intermediate[5].
Salification (Self-Purification): Dissolve the intermediate in DMF and bubble anhydrous HCl gas through the solution[5].
Causality: Converting the free piperazine base into a hydrochloride salt drastically reduces its solubility in DMF, driving the highly crystalline product out of solution and leaving unreacted starting materials in the supernatant.
Validation System:
HPLC-UV (254 nm): Confirm >98% purity.
¹H-NMR (DMSO-d6): Verify the disappearance of the primary amine protons (~5.0 ppm) and the appearance of broad piperazine aliphatic multiplets (2.8–3.2 ppm).
Protocol B: Synthesis of Delavirdine Precursor (Indole Scaffold)
Objective: Sulfonylation and amide coupling of 5-aminoindole-2-carboxylic acid.
Sulfonylation: Dissolve 5-aminoindole-2-carboxylic acid in anhydrous dichloromethane (DCM). Add pyridine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq) at 0 °C[6].
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Neutralizing the generated HCl is critical to prevent the protonation of the 5-amino group, which would otherwise destroy its nucleophilicity.
Activation: Isolate the sulfonylated intermediate, then treat it with thionyl chloride (SOCl₂) under reflux to form the acyl chloride[6].
Causality: The stable carboxylic acid must be converted into a highly reactive acyl chloride to facilitate the subsequent challenging amide coupling with the sterically hindered piperazine derivative.
Coupling: React the acyl chloride with 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine to yield Delavirdine[6].
Validation System:
TLC (EtOAc/Hexane 1:1): Monitor the complete consumption of the highly polar starting acid.
LC-MS: Confirm the [M+H]⁺ mass of the sulfonylated intermediate prior to activation to ensure no over-sulfonylation occurred at the indole nitrogen.
The decision to utilize 5-Amino-1-benzofuran-2-carboxylic acid versus 5-aminoindole-2-carboxylic acid hinges entirely on the target receptor's microenvironment. If the binding pocket is highly hydrophobic and requires a rigid spacer without the thermodynamic penalty of a polar hydrogen-bond donor, the benzofuran scaffold is superior. However, if the target requires peptide-mimetic anchoring via directional hydrogen bonding (as seen in HIV-1 reverse transcriptase or CXCR4), the indole scaffold is mandatory.
References
BuyersGuideChem - 5-Amino-1-benzofuran-2-carboxylic acid | C9H7 N O3. Available at: [Link]
Theranostics - Small Molecule Inhibitors of CXCR4. Available at: [Link]
A Comparative Guide to LC-MS/MS Validation Methods for the Quantification of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites is paramount. This guide provides an in-depth comparison of Liquid Chromatography with tand...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites is paramount. This guide provides an in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) validation methodologies, specifically tailored for the quantification of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, a small molecule of interest in contemporary drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and regulatory-compliant bioanalytical methods.
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1][2] For regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), adherence to stringent validation guidelines is mandatory.[3][4][5][6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline has emerged as a global standard, harmonizing the expectations for bioanalytical method validation and study sample analysis.[1][7][8][9]
This guide will dissect the core validation parameters, offering not just procedural steps but also the scientific rationale behind these experimental choices, ensuring a self-validating and trustworthy analytical system.
The Central Role of Validation in Bioanalysis
The objective of validating a bioanalytical assay is to ensure that it is fit for its intended purpose.[1][10] This involves a series of experiments to assess key parameters that define the method's performance.[11] For a small molecule like 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, which possesses both an amino and a carboxylic acid group, specific challenges in chromatography and mass spectrometric detection can arise. These functional groups can influence its ionization efficiency, potential for matrix effects, and stability. Therefore, a meticulously validated LC-MS/MS method is essential for generating reliable data in pharmacokinetic, toxicokinetic, and clinical studies.[4][12]
Core Validation Parameters: A Comparative Approach
A full bioanalytical method validation encompasses the evaluation of several key characteristics.[2][8] The following sections will compare and contrast different experimental approaches for each parameter, providing insights into best practices.
Selectivity and Specificity
The "Why": Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.[11] Specificity confirms that the detected signal is solely from the analyte of interest.
Experimental Design:
Protocol: Analyze at least six different blank matrix lots (e.g., plasma, urine) to assess for interferences at the retention time of the analyte and the internal standard (IS).
Comparison of Approaches:
Standard Approach: Spiking the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and with any known potential interfering substances.
Advanced Approach: For challenging matrices, employing high-resolution mass spectrometry (HRMS) during method development can help identify and subsequently avoid isobaric interferences.
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ, and less than 5% for the internal standard.
Sensitivity: Lower Limit of Quantification (LLOQ)
The "Why": The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11] This is critical for accurately defining the terminal phase of a pharmacokinetic profile.
Experimental Design:
Protocol: Analyze a set of samples (n ≥ 5) spiked at the proposed LLOQ concentration.
Comparison of Approaches:
Signal-to-Noise (S/N) Ratio: An older, yet sometimes useful, approach where the S/N ratio should be at least 5.
Accuracy and Precision: The contemporary and regulatory-preferred method. The mean concentration should be within ±20% of the nominal value, and the precision (coefficient of variation, %CV) should not exceed 20%.
Accuracy and Precision
The "Why": Accuracy reflects the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[11] These are the cornerstones of a reliable quantitative method.
Experimental Design:
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). This should be done in at least three separate analytical runs.
Data Presentation:
QC Level
Nominal Conc. (ng/mL)
Run 1 (ng/mL)
Run 2 (ng/mL)
Run 3 (ng/mL)
Mean Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
1.00
0.95
1.08
1.02
1.02
102.0
6.4
LQC
3.00
2.89
3.10
2.95
2.98
99.3
3.6
MQC
50.0
51.5
48.9
50.8
50.4
100.8
2.6
HQC
150.0
148.2
153.1
149.9
150.4
100.3
1.6
Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% for LLOQ). For precision, the %CV should not be greater than 15% (20% for LLOQ).[13]
Matrix Effect
The "Why": The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[14][15][16] It can lead to ion suppression or enhancement, significantly impacting accuracy and precision.[17] For a molecule like 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, the presence of endogenous compounds with similar polarities can be a significant concern.
Experimental Design:
Protocol: The most common approach is the post-extraction spike method.[18]
Extract blank matrix from at least six different sources.
Spike the extracted blank matrix with the analyte and IS at low and high concentrations.
Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.
Calculate the matrix factor (MF) by comparing the peak areas of the post-spiked samples to the neat solutions.
Visualization of the Matrix Effect Assessment Workflow:
Caption: Workflow for Quantitative Assessment of Matrix Effect.
Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
Recovery
The "Why": Recovery assesses the efficiency of the extraction procedure.[11] Consistent and reproducible recovery is more important than achieving 100% recovery.
Experimental Design:
Protocol:
Prepare two sets of samples at three concentration levels (LQC, MQC, HQC).
Set A: Spike analyte and IS into the biological matrix before extraction.
Set B: Spike analyte and IS into the extracted blank matrix after extraction.
Calculate recovery by comparing the peak area ratios of Set A to Set B.
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery itself, it should be consistent across the concentration range, with a %CV of ≤15%.
Stability
The "Why": Analyte stability must be demonstrated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[13][19][20] Given the functional groups of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, potential degradation pathways should be considered.
Experimental Design:
Protocol: QC samples at low and high concentrations are subjected to different storage and handling conditions. The stability is assessed by comparing the mean concentrations of the stored samples to freshly prepared samples.[21]
Types of Stability to Evaluate:
Freeze-Thaw Stability: At least three freeze-thaw cycles.
Bench-Top Stability: Simulates the time samples are left at room temperature during processing.
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected duration of study sample storage.
Stock Solution Stability: Stability of the analyte in its storage solvent.
Whole Blood Stability: Crucial if the analyte is unstable in whole blood, affecting the concentration in plasma or serum.[22]
Visualization of Stability Assessment Pathways:
Caption: Key Stability Assessments in Bioanalytical Method Validation.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
Prepare Stock Solutions: Accurately weigh and dissolve 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride and its stable-isotope labeled internal standard (if available) in a suitable solvent (e.g., methanol) to create primary stock solutions (e.g., 1 mg/mL).
Prepare Working Solutions: Serially dilute the primary stock solutions to create a series of working solutions for spiking calibration standards and QCs.
Spike into Matrix: Spike the appropriate working solutions into the blank biological matrix to prepare a calibration curve (typically 8-10 non-zero points) and QC samples at four levels (LLOQ, LQC, MQC, HQC).
Aliquoting and Storage: Aliquot the prepared standards and QCs into labeled tubes and store them at the intended long-term storage temperature (e.g., -80°C) until analysis.
Protocol 2: Sample Extraction (Protein Precipitation - A Common Approach)
Thaw Samples: Thaw calibration standards, QCs, and unknown study samples on the bench-top or in a water bath.
Aliquot Sample: Pipette a small volume (e.g., 50 µL) of each sample into a clean tube or a 96-well plate.
Add Internal Standard: Add a fixed volume of the IS working solution to all samples except for the blank matrix.
Precipitate Proteins: Add a precipitating agent (e.g., 3 volumes of cold acetonitrile) to each sample.
Vortex: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
Transfer Supernatant: Carefully transfer the supernatant to a new tube or well plate for analysis.
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent. This step can help to concentrate the analyte and improve sensitivity.
Conclusion and Future Perspectives
The validation of an LC-MS/MS method for the quantification of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a multi-faceted process that requires a deep understanding of analytical chemistry principles and regulatory expectations. By systematically evaluating selectivity, sensitivity, accuracy, precision, matrix effect, recovery, and stability, a robust and reliable method can be established. The choice of experimental design within each validation parameter should be scientifically justified and tailored to the specific properties of the analyte and the biological matrix. As analytical technologies continue to evolve, staying abreast of the latest regulatory guidelines and scientific best practices will be crucial for ensuring the generation of high-quality data in support of drug development programs.
References
Bioanalysis Zone. (2014, February 12). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]
RESOLVE. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]
AAPS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
U.S. Department of Health & Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
National Center for Biotechnology Information. (2024, September 12). ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed. [Link]
BioPharma Services Inc. (2022, June 7). Bioanalytical Method Validation Focus on Sample Stability. [Link]
National Center for Biotechnology Information. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. [Link]
National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]
Taylor & Francis Online. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]
LCGC International. (2020, November 12). Challenges in Small-Molecule Quantitation by Mass Spectrometry. [Link]
MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]
Royal Society of Chemistry. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst. [Link]
Anapharm Bioanalytics. (2021, June 14). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]
ResearchGate. (2025, August 7). Challenges in the Development of Bioanalytical Liquid Chromatography–Mass Spectrometry Method with Emphasis on Fast Analysis | Request PDF. [Link]
National Center for Biotechnology Information. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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structural activity relationship (SAR) comparison of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
Structural Activity Relationship (SAR) Comparison Guide: 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride as a Privileged Scaffold Executive Summary In modern drug discovery, the selection of a core heteroaromatic sc...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Activity Relationship (SAR) Comparison Guide: 5-Amino-1-benzofuran-2-carboxylic Acid Hydrochloride as a Privileged Scaffold
Executive Summary
In modern drug discovery, the selection of a core heteroaromatic scaffold dictates not only target affinity but also the pharmacokinetic fate of the resulting therapeutic. 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride has emerged as a highly versatile, privileged pharmacophore. By providing a rigid, planar core with distinct, orthogonal functionalization vectors—a C2 carboxylic acid and a C5 amino group—this scaffold allows medicinal chemists to bypass traditional metabolic liabilities (such as glucuronidation) while achieving sub-nanomolar potency across diverse targets, ranging from epigenetic enzymes to immune-modulating phosphatases.
This guide provides an objective Structural Activity Relationship (SAR) comparison of the 5-amino-benzofuran core against alternative bioisosteres, supported by field-proven experimental workflows and mechanistic data.
Scaffold Rationale & Electronic Properties
The selection of 5-amino-1-benzofuran-2-carboxylic acid over its bioisosteres (such as indole or benzothiophene) is driven by precise electronic and steric requirements within target binding pockets:
The O1 Heteroatom (H-Bond Acceptor): Unlike the nitrogen in an indole core (which acts as a hydrogen-bond donor), the oxygen in the benzofuran ring acts strictly as a hydrogen-bond acceptor. This enforces a specific dihedral binding orientation, which is critical for achieving high subtype selectivity in targets like the Dopamine D3 receptor[1].
The C5-Amino Vector: The amine at the 5-position provides a critical synthetic handle. It projects into solvent-exposed regions or secondary binding pockets, allowing for the tuning of physicochemical properties (via amidation, sulfonylation, or reductive amination) without disrupting the primary C2-pharmacophore binding[2].
The Hydrochloride Salt Form: The free base of electron-rich anilines is highly susceptible to spontaneous air oxidation. Supplying and utilizing this building block as a hydrochloride salt ensures long-term bench stability, prevents premature degradation, and provides predictable stoichiometry during high-throughput library synthesis.
SAR logic diagram mapping scaffold vectors to specific pharmacological targets.
Comparative SAR Data
When optimizing a hit compound, substituting the core heteroaromatic ring drastically alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the quantitative and qualitative differences between the benzofuran core and its common alternatives.
Scaffold Core
Heteroatom Effect
LogP Contribution
Primary Metabolic Liability
Target Versatility
5-Amino-1-benzofuran-2-carboxylic acid
O (Strict H-bond acceptor)
Moderate
Low (Resistant to glucuronidation when modified)
High (HDACs, LYP, D3R)
5-Aminoindole-2-carboxylic acid
N-H (H-bond donor)
Low
Moderate (Prone to N-oxidation and N-glucuronidation)
Moderate (Kinases)
5-Aminobenzothiophene-2-carboxylic acid
S (Weak acceptor, bulky)
High
High (Susceptible to S-oxidation to sulfoxide/sulfone)
Low-Moderate
Target-Specific Case Studies
Case Study A: Bypassing Glucuronidation in Class I HDAC Inhibitors
Traditional Histone Deacetylase (HDAC) inhibitors rely on a hydroxamic acid zinc-binding group (e.g., Vorinostat). However, the N-hydroxyl group is notorious for rapid in vivo glucuronidation, leading to poor pharmacokinetics and the need for high clinical dosing.
By replacing the hydroxamate with a benzofuran-2-carboxylic acid-derived hydrazide , researchers successfully developed allosteric Class I HDAC inhibitors. The benzofuran scaffold provides the necessary steric bulk and electronic distribution to lock the enzyme in an inactive conformation. Crucially, these hydrazide derivatives are completely impervious to glucuronidation, demonstrating sub-nanomolar potency and greater than 100-fold selectivity toward killing Acute Myeloid Leukemia (AML) cells over healthy peripheral blood mononuclear cells[3].
Case Study B: Phosphotyrosine (pTyr) Mimicry in LYP Inhibitors
Lymphoid Tyrosine Phosphatase (LYP) is a critical negative regulator of T-cell receptor signaling and a prime target for cancer immunotherapy. Developing inhibitors for phosphatases is historically difficult due to the highly polar nature of the active site, which typically requires highly charged, non-cell-permeable phosphate mimics.
The benzofuran-2-carboxylic acid moiety acts as a highly effective, cell-permeable phosphotyrosine (pTyr) mimic. The rigid, flat aromatic system combined with the C2-carboxylic acid perfectly aligns with the active site arginine residues of LYP, yielding potent, reversible inhibition (Ki ≈ 0.93 μM) while maintaining cellular permeability and boosting antitumor immunity in vivo[2].
To fully leverage this scaffold, chemists must selectively functionalize the C2-carboxylic acid and the C5-amine without causing self-condensation. The following self-validating protocol details the synthesis of a C2-amide/C5-sulfonamide derivative.
Causality & Reagent Selection:
Why HATU? The benzofuran-2-carboxylic acid is electronically deactivated compared to aliphatic acids. HATU ensures rapid formation of the active ester, minimizing degradation.
Why DIPEA? N,N-Diisopropylethylamine is required in a precise 3.0 molar equivalent to first neutralize the HCl salt of the starting material, and subsequently drive the coupling reaction.
Step-by-Step Protocol
Salt Neutralization & Activation: Suspend 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. The solution will clarify as the free base is generated. Add HATU (1.1 eq) and stir for 15 minutes to form the active ester.
C2 Amide Coupling: Add the desired primary amine or hydrazide (1.2 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
In-Process Validation (Critical Step): Take a 10 μL aliquot and analyze via LC-MS. Self-Validation: You must observe the mass of the C2-coupled product. If a mass shift corresponding to a dimer (self-condensation of the C5-amine with the C2-ester) is observed >5%, the C5-amine must be transiently Boc-protected in future scale-ups.
C5 Functionalization: To the same reaction pot, lower the temperature to 0°C. Add an additional 1.5 eq of DIPEA, followed by the dropwise addition of the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq). Stir for 1 hour.
Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify the crude mixture via Preparative-HPLC to isolate the dual-functionalized inhibitor.
Step-by-step synthetic workflow for orthogonally functionalizing the benzofuran scaffold.
References
McClure, J. J., et al. (2016). Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[Link]
Liang, X., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry.[Link]
Bettinetti, L., et al. (2002). Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Unmasking Kinase Dependencies: CRISPR-Mediated Target Validation of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
Introduction
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (5-ABFC-HCl) is a critical pharmacophore and intermediate in the synthesis of advanced targeted therapeutics[1]. Its rigid, planar benzofuran core effectively mimics the adenine ring of ATP, allowing its derivatives to dock deeply into the ATP-binding cleft of major disease-driving kinases, most notably Leucine-rich repeat kinase 2 (LRRK2) and Spleen Tyrosine Kinase (SYK)[2].
While 5-ABFC-derived small molecules show immense promise in preclinical models of neuroinflammation and oncology, a fundamental bottleneck remains: proving on-target specificity. Small-molecule kinase inhibitors are notoriously prone to off-target promiscuity. To ensure that an observed cellular phenotype is driven strictly by the intended target, researchers must employ rigorous target validation frameworks. This guide objectively compares the performance of CRISPR-Cas9 gene editing against traditional RNA interference (RNAi) and pharmacological profiling for validating the biological targets of 5-ABFC-HCl derivatives.
Section 1: The Mechanistic Rationale: Why CRISPR Outperforms RNAi
To understand the superiority of CRISPR-Cas9 in target validation, one must examine the causality of genetic perturbation[3].
Historically, RNAi (shRNA/siRNA) was the gold standard for validating small molecule targets. However, RNAi operates via transcript degradation, which rarely achieves 100% depletion. This leaves a hypomorphic background with residual target protein. If a cell treated with RNAi and a 5-ABFC-derived LRRK2 inhibitor still exhibits a suppressed phenotype, the causality is confounded: is the drug inhibiting the residual LRRK2 protein, or is it binding to an off-target kinase?
CRISPR-Cas9 eliminates this ambiguity by introducing double-strand breaks that result in frameshift mutations, creating a complete, isogenic null allele (knockout)[4]. In a true LRRK2-/- knockout cell, the intended target is physically absent. Therefore, if the 5-ABFC-derived inhibitor still induces a phenotypic response in the KO cell line, the target is definitively de-validated, proving the compound possesses off-target toxicity[3].
Caption: LRRK2 signaling pathway illustrating the targeted intervention of 5-ABFC-derived inhibitors.
Section 2: Experimental Workflow: A Self-Validating Protocol
A robust target validation protocol must be a self-validating system. By incorporating wild-type (WT), knockout (KO), and rescue cell lines, researchers can establish a definitive causal loop. Below is the step-by-step methodology for validating a 5-ABFC-derived LRRK2 inhibitor using CRISPR-Cas9.
Step 1: RNP Assembly and Nucleofection
sgRNA Design: Design three spatially distinct single guide RNAs (sgRNAs) targeting the kinase domain (exon 41) of the LRRK2 gene to prevent single-clone bias.
RNP Complexing: Incubate the synthetic sgRNAs with highly pure Cas9 nuclease at a 1:1.2 molar ratio for 15 minutes at room temperature to form Ribonucleoprotein (RNP) complexes.
Delivery: Electroporate the RNPs into the target cell line (e.g., RAW 264.7 macrophages) using a standardized nucleofection protocol.
Step 2: Isogenic Line Generation and Rescue (The Self-Validating Step)
Clonal Isolation: Plate cells via limiting dilution to isolate single-cell clones.
Genotyping & Phenotyping: Confirm biallelic frameshift mutations via Sanger sequencing and verify the complete absence of LRRK2 protein via Western blot.
Target Rescue: Transduce a subset of the LRRK2-/- clones with a lentiviral vector expressing CRISPR-resistant LRRK2 cDNA. This rescue line ensures that any observed phenotypes are strictly due to the LRRK2 knockout and not an artifact of the CRISPR process or clonal drift.
Step 3: Pharmacological Profiling
Compound Treatment: Treat the WT, LRRK2-/-, and Rescue cell lines with a dose-response gradient (1 nM to 10 µM) of the 5-ABFC-derived inhibitor.
Readout: Quantify downstream LRRK2 activity by measuring the phosphorylation of Rab10 (pThr73-Rab10) via ELISA or quantitative immunoblotting.
Caption: Self-validating logic workflow for CRISPR-mediated target validation of small molecules.
Section 3: Performance Comparison Data
The following table summarizes the quantitative performance and validation confidence of a 5-ABFC-derived LRRK2 inhibitor across different validation methodologies. In a true on-target scenario, the inhibitor should lose all efficacy (IC50 approaches infinity) in the target-depleted background.
Validation Methodology
Target Depletion Level
Residual Target Confounding
5-ABFC Inhibitor IC50 (WT)
5-ABFC Inhibitor IC50 (Depleted)
Validation Confidence
Pharmacological Profiling (Competitor Drug)
0% (Inhibition only)
High (Off-target binding)
12.5 nM
N/A
Low
RNA interference (shRNA)
~80-90% (Knockdown)
Moderate (Hypomorphic)
12.5 nM
45.0 nM (Ambiguous)
Moderate
CRISPR-Cas9 (Knockout)
100% (Null Allele)
None (Complete Absence)
12.5 nM
>10,000 nM (Definitive)
High
As demonstrated, RNAi yields an ambiguous IC50 shift (45.0 nM) due to the inhibitor acting on the residual 10-20% of LRRK2 protein[4]. Conversely, the CRISPR-Cas9 knockout completely abolishes the compound's efficacy (>10,000 nM), providing definitive, self-validating proof that the 5-ABFC derivative is highly specific to LRRK2 with negligible off-target kinase engagement[3].
References
Title: Target Validation with CRISPR
Source: Biocompare
URL: [Link]
Title: CRISPR approaches to small molecule target identification
Source: National Institutes of Health (PMC)
URL: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS No. 1170547-23-5).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride (CAS No. 1170547-23-5). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we handle and the implementation of uncompromising safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Profile: Understanding the "Why" Behind the "What"
5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a solid organic compound that presents several key hazards that directly dictate our PPE strategy. According to its Globally Harmonized System (GHS) classification, this chemical is designated as:
Acute Toxicity, Oral (Category 3) : Signal word "Danger" with the hazard statement H301, "Toxic if swallowed".[1]
Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation[2][3].
The primary risks, therefore, are accidental ingestion, which can be highly toxic, and contact with skin, eyes, and the respiratory system from the solid dust. Our PPE selection is a direct countermeasure to mitigate these specific routes of exposure.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. Its use must be preceded by robust engineering and administrative controls.
Engineering Controls : Always handle this compound within a certified chemical fume hood or a glove box. These systems provide primary containment, using local exhaust ventilation to capture dust and prevent it from entering the laboratory atmosphere.[4] An emergency safety shower and eyewash station must be readily accessible.[5][6]
Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is being used. Prohibit eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[5]
Core PPE Requirements: A Head-to-Toe Protocol
The following PPE is mandatory for all personnel handling 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, regardless of the quantity.
Gloves : The risk of skin irritation and the potential for toxic effects through absorption or hand-to-mouth transfer make gloves non-negotiable.
Material : Use compatible, chemical-resistant gloves. Nitrile or neoprene gloves are standard and effective choices.[7]
Protocol : Always inspect gloves for tears or punctures before use.[5] Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] After removing gloves, wash hands thoroughly with soap and water.[3] For extended operations, consider double-gloving.
Laboratory Coat/Coveralls : A long-sleeved, buttoned laboratory coat is required to protect skin and personal clothing from contamination.[8] For larger-scale operations or tasks with a high risk of dust generation, consider disposable coveralls for enhanced protection.
Footwear : Closed-toe shoes are mandatory. Protective boots may be necessary if the situation requires it, such as during large-scale transfers or spill cleanup.[5]
Chemical Safety Goggles : Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and potential splashes.[7][8]
Face Shield : When handling larger quantities (typically >10g) or when there is a significant risk of splashing during dissolution or reaction quenching, a full-face shield must be worn in addition to safety goggles.[7] This provides a secondary layer of protection for the entire face.
Rationale : As a solid, this compound can easily become airborne as a fine dust during weighing or transfer, posing an inhalation hazard that may cause respiratory tract irritation.[3][4]
Requirement : When handling the solid powder outside of a glove box (e.g., weighing on a benchtop in a fume hood), a government-approved respirator is necessary.[5] A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust. For higher-risk tasks, an air-purifying respirator with a full-face piece and appropriate cartridges may be required. All respirator use must be part of a comprehensive institutional respiratory protection program that includes fit-testing and training.
Task-Specific PPE Matrix
The required level of PPE can vary based on the specific procedure being performed. Use the following table as a direct operational guide.
Task
Required PPE
Rationale
Pre-Use Inspection
- Safety Goggles- Nitrile Gloves
To safely inspect the container for damage or contamination before moving it into a primary containment system (fume hood).
Weighing Solid Compound
- Lab Coat- Nitrile Gloves (double-gloving recommended)- Chemical Safety Goggles- Face Shield- N95 Respirator
This task has the highest risk of generating airborne dust. Maximum respiratory, ocular, and dermal protection is required to prevent inhalation and contact.
Preparing Solutions (Dissolution)
- Lab Coat- Nitrile Gloves- Chemical Safety Goggles- Face Shield
High risk of splashing the concentrated solution. A face shield provides an essential additional layer of protection for the face and neck.
Running/Monitoring Reaction
- Lab Coat- Nitrile Gloves- Chemical Safety Goggles
Assumes the reaction is contained within laboratory glassware in a fume hood. The primary risks are incidental splashes or leaks.
Spill Cleanup
- Chemical-Resistant Coveralls- Heavy-Duty Gloves (e.g., Neoprene over Nitrile)- Chemical Safety Goggles- Face Shield- Air-Purifying Respirator
Requires a higher level of protection due to the uncontrolled nature of the hazard and potential for significant exposure during cleanup.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Protective Clothing : Lab coat or coveralls.
Respirator : Perform a seal check.
Goggles/Face Shield : Adjust for a secure fit.
Gloves : Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
Gloves : Remove using a glove-in-glove or beak method to avoid touching the outer surface.
Protective Clothing : Remove by turning it inside out, without shaking.
Goggles/Face Shield : Handle by the strap or headband.
Respirator : Remove last, after exiting the work area.
Hygiene : IMMEDIATELY wash hands and any exposed skin thoroughly with soap and water.[3][5]
PPE Disposal Plan
All disposable PPE used when handling this compound must be considered contaminated waste.
Place used gloves, disposable coveralls, and respirator filters into a designated, sealed, and clearly labeled hazardous waste container.
Never dispose of contaminated items in the regular trash.[9]
Follow all applicable local, state, and federal regulations for hazardous waste disposal.[10]
PPE Selection Workflow Diagram
The following diagram provides a visual decision-making tool for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride.
References
5-amino-1-benzofuran-2-carboxylic acid hydrochloride — Chemical Substance Information , National Institute of Technology and Evaluation (NITE), Japan. [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide , A&A Pharmachem. [Link]
Safety Data Sheet for Fmoc-2-Abz-OH , AAPPTec, LLC. [Link]